molecular formula C29H48N12O11S2 B608416 L 366763 CAS No. 154447-41-3

L 366763

Cat. No.: B608416
CAS No.: 154447-41-3
M. Wt: 804.9 g/mol
InChI Key: PXQMYFXMGZFGFB-DYKIIFRCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

a peptidyl fibrinogen receptor antagonist

Properties

CAS No.

154447-41-3

Molecular Formula

C29H48N12O11S2

Molecular Weight

804.9 g/mol

IUPAC Name

(3S)-3-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C29H48N12O11S2/c1-13(42)36-18(12-54)26(50)39-16(8-20(30)43)28(52)41-7-3-5-19(41)27(51)38-14(4-2-6-34-29(32)33)24(48)35-10-21(44)37-15(9-22(45)46)25(49)40-17(11-53)23(31)47/h14-19,53-54H,2-12H2,1H3,(H2,30,43)(H2,31,47)(H,35,48)(H,36,42)(H,37,44)(H,38,51)(H,39,50)(H,40,49)(H,45,46)(H4,32,33,34)/t14-,15-,16-,17-,18-,19-/m0/s1

InChI Key

PXQMYFXMGZFGFB-DYKIIFRCSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L 366763;  L-366763;  L366763;  L-366,763;  L 366,763;  L366,763; 

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of L-368,899: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potent and Selective Oxytocin (B344502) Receptor Antagonist

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action for L-368,899, a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR). L-368,899 has become an invaluable pharmacological tool for investigating the multifaceted roles of the oxytocin system in various physiological and behavioral processes. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's binding characteristics, its influence on intracellular signaling, and its effects in vivo.

Executive Summary

L-368,899 functions as a competitive antagonist at the oxytocin receptor. By binding with high affinity to the OTR, it effectively blocks the endogenous ligand, oxytocin, from activating the receptor and initiating its downstream signaling cascades. This blockade translates to the inhibition of oxytocin-mediated physiological responses, most notably uterine contractions. This guide will detail the quantitative metrics of its binding affinity and selectivity, provide protocols for key experimental assays, and illustrate the signaling pathways involved.

Quantitative Binding Affinity and Selectivity

The efficacy of L-368,899 as an oxytocin receptor antagonist is underscored by its high binding affinity and selectivity over the structurally related vasopressin receptors (V1a and V2). The following tables summarize the key quantitative data from various studies.

Parameter Receptor Species/Tissue Value Reference
IC50 Oxytocin ReceptorRat Uterus8.9 nM[1][2][3]
Oxytocin ReceptorHuman Uterus26 nM[1][2]
Vasopressin V1a Receptor-370 nM[2][3]
Vasopressin V2 Receptor-570 nM[2][3]
Ki Oxytocin ReceptorCoyote Brain12.38 nM[4]
Vasopressin V1a ReceptorCoyote Brain511.6 nM[4]
pA2 Oxytocin ReceptorIsolated Rat Uterus8.9[2]
ED50 In situ Rat Uterus-0.35 mg/kg (i.v.)[2]

Signaling Pathways

The primary mechanism of action of L-368,899 is the competitive antagonism of the oxytocin receptor, a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor typically activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in cytosolic calcium is a key event in many of oxytocin's physiological effects, including uterine muscle contraction. By blocking the initial binding of oxytocin, L-368,899 prevents this entire signaling cascade from being initiated.

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space OXT Oxytocin OTR Oxytocin Receptor (OTR) OXT->OTR Binds & Activates L368899 L-368,899 L368899->OTR Binds & Blocks Gq Gq OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Triggers Contraction Uterine Contraction Ca2_release->Contraction Initiates Radioligand_Binding_Workflow A Prepare Receptor Membranes B Incubate Membranes with Radioligand & L-368,899 A->B C Separate Bound & Free Ligand (Filtration) B->C D Wash Filters C->D E Measure Radioactivity D->E F Calculate Specific Binding & Determine IC50 E->F

References

L-366,763: An Inquiry into its Fibrinogen Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has yielded no specific information regarding the fibrinogen receptor binding affinity or related experimental data for the compound designated L-366,763.

Despite a thorough investigation aimed at providing an in-depth technical guide for researchers, scientists, and drug development professionals, no quantitative data, such as dissociation constants (Kd), inhibition constants (Ki), or IC50 values, could be located for L-366,763 in the context of its interaction with the fibrinogen receptor.

Consequently, the core requirements of this request—including the presentation of quantitative data in structured tables, detailed experimental protocols, and the generation of signaling pathway and experimental workflow diagrams using Graphviz—cannot be fulfilled at this time due to the absence of foundational data on L-366,763.

Further research or access to proprietary data would be necessary to elucidate the specific binding characteristics and mechanism of action of L-366,763 in relation to the fibrinogen receptor. Without such primary data, any attempt to create the requested technical guide would be speculative and not based on established scientific findings.

In-Depth Technical Guide: The Effect of Glycoprotein IIb/IIIa Antagonists on Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No public scientific literature or data could be found for a compound specifically named "L-366,763." It is possible that this is an internal development name, a mistyped identifier, or a compound that has not been extensively reported in public domains. This guide will, therefore, focus on the well-characterized, non-peptide Glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) antagonist, Tirofiban (B1683177) , as a representative example to illustrate the core principles, experimental methodologies, and effects of this class of inhibitors on platelet aggregation. This information is intended for researchers, scientists, and drug development professionals.

Introduction: The Role of GPIIb/IIIa in Platelet Aggregation

Platelet aggregation is a critical process in hemostasis, the physiological cessation of bleeding. However, its dysregulation can lead to pathological thrombosis, a primary cause of cardiovascular events such as myocardial infarction and stroke. The final common pathway of platelet aggregation, irrespective of the initial agonist, is the activation of the platelet surface receptor Glycoprotein IIb/IIIa (GPIIb/IIIa), also known as integrin αIIbβ3.

Upon platelet activation by agonists like adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin, GPIIb/IIIa undergoes a conformational change, enabling it to bind with high affinity to its ligands, primarily fibrinogen. A single fibrinogen molecule can bridge two adjacent platelets, leading to the formation of a platelet aggregate. GPIIb/IIIa antagonists are a class of antiplatelet agents that competitively inhibit the binding of fibrinogen to this receptor, thereby preventing platelet aggregation.

Tirofiban is a non-peptide, reversible antagonist of the GPIIb/IIIa receptor. It mimics the arginine-glycine-aspartic acid (RGD) sequence found in fibrinogen, which is crucial for its interaction with GPIIb/IIIa. By occupying the receptor's binding site, tirofiban effectively blocks the final step of platelet aggregation.

Quantitative Data on the Inhibitory Effects of Tirofiban

The potency of GPIIb/IIIa antagonists is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the maximal platelet aggregation response by 50%. The following tables summarize the in vitro inhibitory effects of Tirofiban on platelet aggregation induced by various agonists.

Table 1: In Vitro Inhibition of ADP-Induced Platelet Aggregation by Tirofiban

AgonistConcentrationSpeciesAssay MethodIC50 of TirofibanReference
ADP5 µMHumanLight Transmission Aggregometry73.6 ± 2.6% inhibition (at a specific concentration)[1]
ADP20 µMHumanLight Transmission Aggregometry~10% aggregation at 25 ng/mL[2]

Table 2: In Vitro Inhibition of Collagen-Induced Platelet Aggregation by Tirofiban

AgonistConcentrationSpeciesAssay MethodIC50 of TirofibanReference
Collagen2 µg/mLHumanLight Transmission Aggregometry45.4 ± 36.1% inhibition (at a specific concentration)[1]
CollagenNot SpecifiedHumanFlow ChamberInhibition of thrombus formation observed[3]

Table 3: In Vitro Inhibition of Thrombin Receptor-Activating Peptide (TRAP)-Induced Platelet Aggregation by Tirofiban

AgonistConcentrationSpeciesAssay MethodAggregation Units (Mean ± SD)Reference
TRAP0.2 mMHumanMultiplate Analyzer26.41 ± 25.00[4][5]

Experimental Protocols

The gold standard for assessing platelet function in vitro is Light Transmission Aggregometry (LTA) . This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Detailed Methodology for Light Transmission Aggregometry (LTA)

1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP):

  • Collect whole blood from consenting healthy donors via venipuncture into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant (ratio of 9 parts blood to 1 part citrate). The first few milliliters of blood should be discarded to avoid activation due to puncture.[6]

  • Process the blood within one hour of collection.[6]

  • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.[6]

  • Carefully aspirate the upper PRP layer and transfer it to a separate polypropylene (B1209903) tube.

  • To obtain platelet-poor plasma (PPP), which serves as a blank (100% aggregation), centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.[6]

2. Platelet Count Adjustment:

  • Determine the platelet count in the PRP using a hematology analyzer.

  • If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) by diluting with autologous PPP.

3. Aggregation Measurement:

  • Pre-warm the PRP and PPP samples to 37°C.

  • Pipette a specific volume (e.g., 450 µL) of PRP into a siliconized glass cuvette with a magnetic stir bar.

  • Place the cuvette in the heating block of a light transmission aggregometer and allow it to equilibrate for a few minutes.

  • Calibrate the aggregometer by setting the light transmission through the PRP cuvette to 0% and through a PPP cuvette to 100%.

  • Add the desired concentration of the GPIIb/IIIa antagonist (e.g., Tirofiban) or vehicle control to the PRP and incubate for a specified time.

  • Initiate the aggregation by adding a specific concentration of a platelet agonist (e.g., ADP, collagen, TRAP).

  • Record the change in light transmission over time (typically 5-10 minutes). The increase in light transmission corresponds to the extent of platelet aggregation.

4. Data Analysis:

  • The maximum percentage of aggregation is determined from the aggregation curve.

  • For inhibitor studies, calculate the percentage of inhibition relative to the control (vehicle-treated) sample.

  • The IC50 value can be determined by testing a range of inhibitor concentrations and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway of Platelet Aggregation and Inhibition by GPIIb/IIIa Antagonists

Platelet_Aggregation_Pathway cluster_activation Platelet Activation cluster_aggregation Platelet Aggregation cluster_inhibition Inhibition Agonist Agonist (ADP, Collagen, Thrombin) Receptor Platelet Receptor Agonist->Receptor Signaling Intracellular Signaling (e.g., Ca²⁺ mobilization) Receptor->Signaling GPIIb_IIIa_inactive GPIIb/IIIa (Inactive) Signaling->GPIIb_IIIa_inactive Conformational Change GPIIb_IIIa_active GPIIb/IIIa (Active) GPIIb_IIIa_inactive->GPIIb_IIIa_active Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen Aggregation Platelet Aggregation Fibrinogen->Aggregation Tirofiban Tirofiban Tirofiban->GPIIb_IIIa_active Blocks Binding

Caption: Signaling pathway of platelet activation and aggregation, and the mechanism of inhibition by Tirofiban.

Experimental Workflow for Light Transmission Aggregometry

LTA_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood (Sodium Citrate) Centrifuge1 Centrifuge (200 x g, 15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge (2000 x g, 15 min) Centrifuge1->Centrifuge2 Incubate Pre-warm PRP and PPP to 37°C PRP->Incubate PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Incubate Aggregometer Calibrate Aggregometer (PRP=0%, PPP=100%) Incubate->Aggregometer Add_Inhibitor Add Tirofiban or Vehicle Aggregometer->Add_Inhibitor Add_Agonist Add Agonist Add_Inhibitor->Add_Agonist Record Record Light Transmission Add_Agonist->Record Curve Generate Aggregation Curve Record->Curve Calculate Calculate % Aggregation and % Inhibition Curve->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Experimental workflow for assessing the effect of Tirofiban on platelet aggregation using LTA.

Conclusion

GPIIb/IIIa antagonists, exemplified by Tirofiban, are potent inhibitors of platelet aggregation. They act by blocking the final common pathway of this process, the binding of fibrinogen to the activated GPIIb/IIIa receptor. The quantitative assessment of their inhibitory effects relies on standardized in vitro assays such as Light Transmission Aggregometry. A thorough understanding of their mechanism of action and the experimental protocols for their evaluation is essential for the research and development of novel antiplatelet therapies. This guide provides a foundational overview for professionals in the field, using Tirofiban as a well-documented case study in the absence of specific data for "L-366,763."

References

In Vitro Characterization of L-366,763: A Technical Guide for Oxytocin Receptor Antagonism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize L-366,763, a selective, non-peptide antagonist of the oxytocin (B344502) receptor (OXTR). The oxytocin receptor, a Class A G-protein coupled receptor (GPCR), is a critical target in various physiological processes, including uterine contractions, lactation, and social behaviors. Its modulation is a key area of interest for therapeutic development. This document details the experimental protocols for determining the binding affinity and functional antagonism of compounds like L-366,763, presents reference quantitative data for related antagonists, and visualizes the core signaling pathways and experimental workflows involved in its study.

Introduction to L-366,763 and the Oxytocin Receptor

The oxytocin receptor is a GPCR that primarily couples to Gαq/11 G-proteins.[1] Upon activation by its endogenous ligand, oxytocin, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium concentrations.[2] This pathway is fundamental to processes such as myometrial smooth muscle contraction.[2][3]

L-366,763 is investigated for its potential to selectively block these effects. Understanding its in vitro pharmacological profile is a crucial step in drug development. This involves quantifying its binding affinity at the receptor and its potency in functional assays that measure the downstream cellular response. Due to the high structural homology between the oxytocin receptor and vasopressin receptors (V1a, V1b, V2), assessing selectivity is also a critical component of in vitro characterization.[4][5]

Quantitative Pharmacological Data

Precise quantitative data is essential for comparing the potency and selectivity of receptor antagonists. The following tables summarize binding affinity (Ki) and functional inhibition (IC50) data for L-368,899, a well-characterized and structurally related selective oxytocin receptor antagonist, which serves as a benchmark for compounds like L-366,763.[6]

Table 1: Binding Affinity (Ki) of L-368,899 at Coyote Receptors

CompoundReceptorKi (nM)Species
L-368,899Oxytocin Receptor (OXTR)12.38Coyote
L-368,899Vasopressin V1a Receptor (AVPR1a)511.6Coyote
Data sourced from studies on coyote receptors, indicating over 40-fold selectivity for OXTR over AVPR1a.[6]

Table 2: Functional Antagonism (IC50) of L-368,899 at Human and Rat Receptors

CompoundReceptorIC50 (nM)Species
L-368,899Oxytocin Receptor (Uterus)26Human
L-368,899Oxytocin Receptor (Uterus)8.9Rat

Core Experimental Protocols

The following sections detail the standard in vitro assays for characterizing oxytocin receptor antagonists.

Radioligand Competitive Binding Assay

This assay quantifies the affinity (Ki) of a test compound (e.g., L-366,763) by measuring its ability to displace a radiolabeled ligand from the oxytocin receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of the unlabeled antagonist.

Materials:

  • Cell Membranes: Membrane preparations from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human oxytocin receptor (hOTR).[7]

  • Radioligand: [³H]Oxytocin ([³H]OT) or an iodinated antagonist like [¹²⁵I]OTA.[8][9]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: L-366,763 at various concentrations.

  • Filtration System: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) and a cell harvester.[10]

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation:

    • Culture CHO or HEK293 cells expressing hOTR to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[10]

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 10-20 µg per well.[7][10]

  • Assay Setup (96-well plate):

    • Add serial dilutions of the test compound (L-366,763).

    • Add the radioligand ([³H]OT) at a concentration close to its dissociation constant (Kd).

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Total Binding Wells: Contain membranes and radioligand only (no test compound).

    • Non-Specific Binding (NSB) Wells: Contain membranes, radioligand, and a saturating concentration of unlabeled oxytocin to block all specific binding.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature (or 30°C) with gentle agitation to allow the binding to reach equilibrium.[10]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[10]

  • Detection: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of L-366,763 that inhibits 50% of the specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Inositol Phosphate (B84403) Accumulation)

This assay measures the ability of an antagonist to block the oxytocin-induced production of inositol phosphates, a key second messenger in the OTR signaling cascade.

Objective: To determine the functional potency (IC50) of L-366,763.

Materials:

  • Cell Line: HEK293 cells stably expressing the hOTR.

  • Labeling Medium: Inositol-free medium containing [³H]myo-inositol.

  • Agonist: Oxytocin.

  • Antagonist: L-366,763.

  • Stimulation Buffer: Buffer containing LiCl (to inhibit inositol monophosphatase and allow IP accumulation).

  • Lysis Buffer: E.g., ice-cold formic acid.

  • Ion-Exchange Chromatography Columns: To separate inositol phosphates.

Procedure:

  • Cell Culture and Labeling:

    • Plate HEK293-hOTR cells in multi-well plates.

    • Incubate the cells overnight in medium containing [³H]myo-inositol to label the cellular phosphoinositide pools.

  • Antagonist Pre-incubation: Wash the cells and pre-incubate them with various concentrations of L-366,763 for a defined period.

  • Agonist Stimulation: Add a fixed concentration of oxytocin (typically the EC80, the concentration that gives 80% of the maximal response) to the wells and incubate to stimulate IP production.

  • Lysis and Separation: Terminate the stimulation by adding lysis buffer. Apply the cell lysates to anion-exchange columns.

  • Elution and Detection: Wash the columns and elute the [³H]inositol phosphates. Measure the radioactivity of the eluate using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³H]inositol phosphate accumulation against the logarithm of the L-366,763 concentration.

    • Use non-linear regression to determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the oxytocin-stimulated response.

Visualized Workflows and Pathways

Oxytocin Receptor Signaling Pathway

The primary signaling pathway activated by the oxytocin receptor involves the Gq protein, leading to an increase in intracellular calcium. L-366,763 acts by competitively binding to the receptor, preventing oxytocin from initiating this cascade.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq/11 OTR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release Response Cellular Response (e.g., Contraction) Ca_ER->Response Leads to OT Oxytocin OT->OTR Binds & Activates L366763 L-366,763 L366763->OTR Binds & Inhibits

Caption: Antagonism of the Gq-mediated oxytocin receptor signaling cascade by L-366,763.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram outlines the logical flow of a competitive binding assay designed to determine the Ki of an unlabeled antagonist like L-366,763.

Binding_Assay_Workflow start Start prep Prepare hOTR Membrane Homogenates start->prep setup Set up 96-well Plate (Total, NSB, Test Compound) prep->setup add_radioligand Add Radioligand (e.g., [³H]Oxytocin) setup->add_radioligand add_membranes Add Membrane Homogenates to Initiate Reaction add_radioligand->add_membranes incubate Incubate to Reach Equilibrium (60-90 min) add_membranes->incubate filter Rapidly Filter Plate Contents to Separate Bound/Free Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash detect Add Scintillant & Measure Radioactivity wash->detect analyze Analyze Data: Calculate IC50 and Ki detect->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The in vitro study of L-366,763 relies on a robust set of well-established pharmacological assays. Radioligand binding studies using membranes from cells expressing the human oxytocin receptor are the gold standard for determining binding affinity (Ki). Complementary functional assays, such as measuring inositol phosphate accumulation, are essential for quantifying the compound's potency as an antagonist (IC50) in a cell-based system. When combined, these methods provide a detailed pharmacological profile, enabling the characterization of potency, selectivity, and mechanism of action, which are critical for the advancement of novel oxytocin receptor antagonists in drug discovery pipelines.

References

L-366,763: A Technical Guide for Thrombosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Thrombosis and the Role of Thromboxane (B8750289) A2

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical component of hemostasis. However, pathological thrombosis can lead to life-threatening conditions such as myocardial infarction, stroke, and venous thromboembolism. Platelet activation and aggregation are central to the process of thrombus formation.

Thromboxane A2 (TXA2) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in amplifying platelet activation and promoting vasoconstriction.[1] Produced by activated platelets, TXA2 binds to the thromboxane A2 receptor (TP receptor), a G protein-coupled receptor, on the surface of platelets and vascular smooth muscle cells.[1][2] This binding initiates a signaling cascade that leads to a conformational change in the glycoprotein (B1211001) IIb/IIIa receptor, promoting platelet aggregation and the formation of a stable thrombus.[3] The TXA2 pathway is a major contributor to the amplification of the initial platelet activation process, making it a key target for antiplatelet therapies.[4]

L-366,763: A Thromboxane A2 Receptor Antagonist

L-366,763 is a pharmacological agent classified as a thromboxane A2 (TXA2) receptor antagonist. By competitively binding to the TP receptor, L-366,763 is expected to block the binding of endogenous TXA2, thereby inhibiting its pro-thrombotic effects. This mechanism of action makes L-366,763 and other TXA2 receptor antagonists valuable tools for dissecting the role of the TXA2 signaling pathway in various stages of thrombosis and for the development of novel antithrombotic drugs.

Mechanism of Action

The primary mechanism of action for L-366,763 is the competitive antagonism of the thromboxane A2 receptor. This prevents the downstream signaling events that lead to platelet activation and aggregation.

TXA2 Thromboxane A2 (TXA2) TP_Receptor TP Receptor TXA2->TP_Receptor Binds to G_Protein Gq/G13 Activation TP_Receptor->G_Protein L366763 L-366,763 L366763->TP_Receptor Blocks PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release GPIIbIIIa GPIIb/IIIa Receptor Activation Ca_Release->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Figure 1: Simplified signaling pathway of TXA2 and the inhibitory action of L-366,763.

Quantitative Data (Hypothetical)

While specific experimental data for L-366,763 could not be retrieved from the available resources, the following tables represent the types of quantitative data that would be essential for characterizing its pharmacological profile.

In Vitro Efficacy

Table 1: Hypothetical In Vitro Activity of L-366,763

ParameterDescriptionExpected Value
IC50 (Platelet Aggregation) Concentration of L-366,763 required to inhibit 50% of platelet aggregation induced by a TXA2 analog (e.g., U46619).nM to low µM range
Binding Affinity (Kd) Equilibrium dissociation constant, indicating the affinity of L-366,763 for the TP receptor. A lower Kd signifies higher affinity.nM range
In Vivo Efficacy

Table 2: Hypothetical In Vivo Antithrombotic Effect of L-366,763 in a Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats

Treatment GroupDose (mg/kg)Time to Occlusion (minutes)Thrombus Weight (mg)
Vehicle Control -15 ± 35.2 ± 0.8
L-366,763 125 ± 53.1 ± 0.6
L-366,763 540 ± 7 1.5 ± 0.4
Aspirin (Positive Control) 3035 ± 6 2.0 ± 0.5
*Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to vehicle control.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to evaluate the efficacy of a TXA2 receptor antagonist like L-366,763.

In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation in response to a specific agonist.

cluster_0 Sample Preparation cluster_1 Assay Procedure cluster_2 Data Analysis Blood Whole Blood Collection (Sodium Citrate) PRP Platelet-Rich Plasma (PRP) Preparation (Centrifugation) Blood->PRP Incubate Incubate PRP with L-366,763 or Vehicle PRP->Incubate Agonist Add TXA2 Agonist (e.g., U46619) Incubate->Agonist Measure Measure Light Transmittance (Aggregometer) Agonist->Measure Plot Plot Aggregation Curves Measure->Plot IC50 Calculate IC50 Value Plot->IC50

Figure 2: Workflow for an in vitro platelet aggregation assay.

Methodology:

  • Blood Collection: Draw whole blood from healthy human volunteers or laboratory animals into tubes containing 3.2% sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), obtained by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).

  • Incubation: Pre-incubate the PRP with various concentrations of L-366,763 or vehicle control for a specified time (e.g., 10 minutes) at 37°C in an aggregometer cuvette with stirring.

  • Initiation of Aggregation: Add a submaximal concentration of a TXA2 mimetic, such as U46619, to induce platelet aggregation.

  • Measurement: Monitor the change in light transmittance through the PRP suspension for a defined period using a light transmission aggregometer. The increase in light transmittance corresponds to the degree of platelet aggregation.

  • Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of L-366,763 compared to the vehicle control. Determine the IC50 value by plotting the inhibition percentage against the log concentration of L-366,763.

In Vivo Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This widely used model assesses the antithrombotic efficacy of a compound in a living organism.

Anesthesia Anesthetize Animal (e.g., Rat) Surgery Expose Carotid Artery Anesthesia->Surgery Drug_Admin Administer L-366,763 or Vehicle (e.g., i.v.) Surgery->Drug_Admin Injury Induce Injury with FeCl3-Saturated Filter Paper Drug_Admin->Injury Monitor Monitor Blood Flow (Doppler Probe) Injury->Monitor Endpoint Determine Time to Occlusion Monitor->Endpoint Thrombus_Analysis Excise and Weigh Thrombus Endpoint->Thrombus_Analysis

Figure 3: Experimental workflow for the FeCl₃-induced thrombosis model.

Methodology:

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (or other suitable species) with an appropriate anesthetic agent.

  • Surgical Procedure: Make a midline cervical incision and carefully expose the common carotid artery.

  • Drug Administration: Administer L-366,763 or a vehicle control intravenously (or via another appropriate route) at various doses.

  • Thrombosis Induction: Place a small piece of filter paper saturated with a ferric chloride solution (e.g., 20-50% w/v) on top of the exposed carotid artery for a specific duration (e.g., 5-10 minutes) to induce endothelial injury and initiate thrombosis.[5]

  • Blood Flow Monitoring: Position a Doppler flow probe around the artery, distal to the site of injury, to continuously monitor blood flow.

  • Endpoint Measurement: Record the time from the application of ferric chloride until the blood flow ceases, which is defined as the time to occlusion (TTO).

  • Thrombus Isolation and Measurement: After the experiment, excise the thrombosed arterial segment and weigh the isolated thrombus.

Conclusion

L-366,763, as a thromboxane A2 receptor antagonist, represents a valuable research tool for investigating the intricate mechanisms of thrombosis. Although specific quantitative data for this compound are not widely published, the experimental frameworks provided in this guide offer a robust approach for its characterization. By employing in vitro platelet aggregation assays and in vivo thrombosis models, researchers can elucidate the antithrombotic potential of L-366,763 and further our understanding of the critical role of the TXA2 pathway in cardiovascular disease. Future studies are warranted to generate the specific quantitative data necessary for a comprehensive evaluation of L-366,763's pharmacological profile.

References

L-366,763: A Technical Overview of a Nonapeptide Oxytocin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-366,763 is a nonapeptide antagonist of the oxytocin (B344502) receptor (OTR), a G-protein coupled receptor (GPCR) critically involved in a myriad of physiological processes, most notably uterine contractions during parturition and lactation. The development of OTR antagonists has been a significant focus of research for the potential management of preterm labor. L-366,763 emerged from the extensive research and development efforts at Merck Research Laboratories in the pursuit of potent and selective OTR antagonists. While specific details regarding the initial discovery and the precise timeline of its synthesis are not extensively documented in publicly available literature, its development was part of a broader initiative to identify non-peptide and peptide-based antagonists with therapeutic potential.

This technical guide provides a comprehensive overview of the available information on L-366,763 and related compounds, focusing on its pharmacological context, experimental evaluation, and the signaling pathways it modulates.

Quantitative Data Summary

CompoundReceptorAssay TypeSpeciesK_i (nM)IC_50 (nM)pA_2
L-368,899 OxytocinRadioligand BindingHuman Uterus-26-
OxytocinRadioligand BindingRat Uterus-8.98.9
Vasopressin V1aRadioligand Binding--370-
Vasopressin V2Radioligand Binding--570-
Atosiban OxytocinFunctional AssayHuman Myometrium0.49--
Barusiban OxytocinRadioligand BindingHuman0.8--
Retosiban OxytocinRadioligand BindingHuman0.65--

Note: The inhibitory constant (K_i) represents the concentration of a ligand that will bind to half the binding sites at equilibrium.[1] The half maximal inhibitory concentration (IC_50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2][3] The pA_2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

Detailed experimental protocols for the synthesis of L-366,763 are not publicly available. However, the following sections describe the standard methodologies used for the in vitro characterization of oxytocin receptor antagonists, which would have been instrumental in the evaluation of L-366,763.

Radioligand Binding Assay for Oxytocin Receptor Affinity

This assay determines the binding affinity of a test compound for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.

1. Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the human oxytocin receptor (e.g., CHO-hOTR cells).

  • Radioligand: Typically [³H]-Oxytocin.

  • Test Compound: L-366,763.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).

  • Scintillation Cocktail.

  • 96-well Filter Plates with glass fiber filters.

2. Procedure:

  • Membrane Preparation: Homogenize cells expressing the oxytocin receptor in a cold lysis buffer and pellet the membranes by centrifugation.[4] Resuspend the membrane pellet in the assay buffer.[4]

  • Assay Setup: In a 96-well plate, add the assay buffer, serial dilutions of the test compound (L-366,763), the radioligand at a concentration close to its K_d, and the cell membranes.[4] For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled oxytocin.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[4]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from unbound radioligand.[4]

  • Washing: Wash the filters multiple times with ice-cold wash buffer.[4]

  • Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[4]

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC_50 value from the resulting competition curve.

  • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test Compound Test Compound Test Compound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting Data Analysis (Ki) Data Analysis (Ki) Scintillation Counting->Data Analysis (Ki)

Workflow for Radioligand Binding Assay.
Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by oxytocin.

1. Materials:

  • Cells: A cell line endogenously or recombinantly expressing the human oxytocin receptor (e.g., CHO-K1/OXTR).[5]

  • Calcium-sensitive fluorescent dye: E.g., Fura-2 AM or Fluo-4 AM.[6][7]

  • Agonist: Oxytocin.

  • Antagonist: L-366,763.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES.

  • Fluorescence plate reader with automated injection capabilities.

2. Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C in the dark.[6]

  • Wash: Gently wash the cells with assay buffer to remove excess dye.

  • Antagonist Pre-incubation: Add serial dilutions of the antagonist (L-366,763) to the wells and incubate for a short period (e.g., 15-30 minutes).

  • Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

  • Agonist Stimulation: Inject a concentration of oxytocin that elicits a submaximal response (e.g., EC₈₀) into the wells.

  • Continue Recording: Record the fluorescence signal over time to capture the calcium transient.

3. Data Analysis:

  • Calculate the change in fluorescence intensity (or ratio for ratiometric dyes like Fura-2) from baseline to the peak of the response.

  • Plot the percentage of inhibition of the oxytocin-induced response against the logarithm of the antagonist concentration.

  • Determine the IC_50 value from the resulting dose-response curve.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell Plating Cell Plating Dye Loading Dye Loading Cell Plating->Dye Loading Antagonist Incubation Antagonist Incubation Dye Loading->Antagonist Incubation Baseline Reading Baseline Reading Antagonist Incubation->Baseline Reading Agonist Injection Agonist Injection Baseline Reading->Agonist Injection Fluorescence Recording Fluorescence Recording Agonist Injection->Fluorescence Recording Data Analysis (IC50) Data Analysis (IC50) Fluorescence Recording->Data Analysis (IC50)

Workflow for Intracellular Calcium Mobilization Assay.

Signaling Pathways

The oxytocin receptor primarily signals through the G_q/11 family of G proteins. Antagonists like L-366,763 prevent the activation of this pathway by oxytocin.

Oxytocin Receptor G_q Signaling Pathway

Upon binding of oxytocin, the OTR undergoes a conformational change, leading to the activation of the heterotrimeric G protein G_q. The activated α-subunit of G_q (Gα_q) stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to physiological responses such as smooth muscle contraction.

Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds & Activates Gq Gq Protein OTR->Gq Activates L366763 L-366,763 L366763->OTR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Response Physiological Response (e.g., Muscle Contraction) Ca2_release->Response PKC->Response

Oxytocin Receptor Gq Signaling Pathway and Antagonism.

Conclusion

L-366,763 represents an important compound within the historical context of oxytocin receptor antagonist development. While specific details regarding its synthesis and a comprehensive quantitative pharmacological profile are not widely disseminated in public literature, the established methodologies for characterizing such compounds provide a clear framework for its evaluation. The understanding of the oxytocin receptor's primary signaling through the G_q/PLC/IP₃ pathway is fundamental to comprehending the mechanism of action of antagonists like L-366,763. Further research and potential declassification of historical data from Merck may in the future provide a more complete picture of this specific nonapeptide antagonist.

References

Pharmacological Profile of L-368,899: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound L-366,763 is not publicly available. This document provides a detailed pharmacological profile of L-368,899 , a closely related, potent, and selective non-peptide oxytocin (B344502) receptor antagonist developed by Merck. It is presented as a comprehensive alternative for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction

L-368,899 is a potent, orally bioavailable, non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Developed initially for the potential management of preterm labor, its ability to penetrate the blood-brain barrier has also made it a valuable tool in neuroscience research to investigate the central effects of oxytocin.[3][4] This document outlines the binding affinity, selectivity, functional activity, and mechanism of action of L-368,899, along with detailed experimental protocols and pathway visualizations.

Quantitative Pharmacological Data

The pharmacological activity of L-368,899 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and functional antagonism.

Table 1: Receptor Binding Affinity of L-368,899
Species/TissueReceptorAssay TypeValue (nM)Reference
Human UterusOxytocinRadioligand Binding (IC₅₀)26[2][5]
Rat UterusOxytocinRadioligand Binding (IC₅₀)8.9[1][2][5]
Coyote BrainOxytocinRadioligand Binding (Kᵢ)12.38[6][7]
Human LiverVasopressin V1aRadioligand Binding (IC₅₀)370[1]
Human KidneyVasopressin V2Radioligand Binding (IC₅₀)570[1]
Coyote BrainVasopressin V1aRadioligand Binding (Kᵢ)511.6[6]
Table 2: Functional Antagonist Activity of L-368,899
Species/TissueAssay TypeParameterValueReference
Rat UterusOxytocin-induced Contraction (in vitro)pA₂8.9[5]
Rat UterusOxytocin-induced Contraction (in vivo)ED₅₀0.35 mg/kg (i.v.)[5]

Mechanism of Action and Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand oxytocin, primarily couples to the Gαq subunit. This initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺ is a key trigger for smooth muscle contraction, such as in the uterus during labor.[4][8]

L-368,899 acts as a competitive antagonist at the oxytocin receptor, preventing the binding of oxytocin and thereby inhibiting this downstream signaling cascade. This blockade of Ca²⁺ mobilization leads to the relaxation of uterine smooth muscle, forming the basis of its tocolytic effect.[4]

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gαq OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction Induces OXT Oxytocin OXT->OTR Binds L368899 L-368,899 L368899->OTR Blocks

Oxytocin Receptor Signaling Pathway and Antagonism by L-368,899.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize L-368,899.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (IC₅₀ and subsequently Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the oxytocin receptor.

Materials:

  • Receptor Source: Membranes prepared from cells expressing the human oxytocin receptor (e.g., CHO or HEK293 cells) or from tissue homogenates (e.g., uterine or brain tissue).

  • Radioligand: A high-affinity radiolabeled oxytocin receptor ligand, such as [³H]-Oxytocin.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and other ions to optimize binding.

  • Test Compound: L-368,899, serially diluted.

  • Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).

  • Instrumentation: Scintillation counter and a filtration apparatus with glass fiber filters.

Protocol:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in fresh assay buffer to a determined protein concentration.

  • Assay Setup: In a 96-well plate, add the assay components in the following order:

    • Assay buffer.

    • Serial dilutions of L-368,899 or vehicle (for total binding) or unlabeled oxytocin (for non-specific binding).

    • Radioligand at a fixed concentration (typically at or below its Kₑ).

    • Membrane preparation.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of L-368,899 and use non-linear regression to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes and Reagents start->prep setup Set up Assay Plate: - Membranes - Radioligand - L-368,899 (or controls) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Separate Bound/Free Ligand (Filtration) incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀/Kᵢ quantify->analyze end End analyze->end

Workflow for a Radioligand Binding Assay.
In Vitro Uterine Contraction Assay

This functional assay measures the ability of L-368,899 to inhibit oxytocin-induced contractions in isolated uterine tissue.

Materials:

  • Tissue: Uterine strips from rats.

  • Organ Bath: A temperature-controlled (37°C) chamber with a force transducer.

  • Physiological Saline Solution: Krebs-Henseleit solution, continuously bubbled with 95% O₂ / 5% CO₂.

  • Agonist: Oxytocin.

  • Antagonist: L-368,899.

Protocol:

  • Tissue Preparation: Dissect longitudinal strips of uterine horn from a rat and mount them in an organ bath containing physiological saline solution under a resting tension.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washes, until stable spontaneous contractions are observed.

  • Agonist Stimulation: Add a concentration of oxytocin that produces a submaximal contractile response (e.g., EC₈₀).

  • Antagonist Addition: Once the oxytocin-induced contractions are stable, add increasing cumulative concentrations of L-368,899 to the bath.

  • Measurement: Record the contractile force, frequency, and duration at each concentration of the antagonist.

  • Data Analysis: Express the contractile response at each L-368,899 concentration as a percentage of the maximal oxytocin-induced response. Plot the percentage of inhibition against the log concentration of L-368,899 to determine the IC₅₀. A Schild plot analysis can be used to determine the pA₂ value, a measure of antagonist potency.

Selectivity and Bioavailability

L-368,899 exhibits significant selectivity for the oxytocin receptor over the closely related vasopressin V1a and V2 receptors, with a selectivity ratio of over 40-fold.[1][6] This is a crucial characteristic, as cross-reactivity with vasopressin receptors can lead to off-target effects, particularly on blood pressure and water balance. The compound is also noted for its oral bioavailability, a key feature for its initial development as a potential therapeutic agent.[2][3]

Conclusion

L-368,899 is a well-characterized, potent, and selective non-peptide antagonist of the oxytocin receptor. Its pharmacological profile, established through rigorous binding and functional assays, demonstrates its ability to effectively block the Gq/PLC/IP₃ signaling pathway initiated by oxytocin. While originally investigated for its tocolytic properties, its capacity to cross the blood-brain barrier has made it an indispensable tool for elucidating the central roles of oxytocin in behavior and physiology. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this important pharmacological agent.

References

L-366,763 for studying integrin αIIbβ3

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for the compound "L-366,763" in the context of integrin αIIbβ3 research did not yield any specific publicly available data, quantitative metrics, or detailed experimental protocols under this designation. The scientific literature and databases reviewed do not contain information pertaining to a molecule with this identifier.

It is possible that "L-366,763" may be an internal compound designation that has not been disclosed in public forums, a historical identifier that is no longer in common use, or a misnomer.

Therefore, the requested in-depth technical guide, including data tables, experimental methodologies, and signaling pathway diagrams specifically for "L-366,763," cannot be generated based on the available information.

For researchers, scientists, and drug development professionals interested in the study of integrin αIIbβ3, a wealth of information is available on other well-characterized antagonists. Compounds such as Tirofiban, Abciximab, and Eptifibatide have been extensively studied and documented. Research into these agents can provide valuable insights into:

  • Mechanism of Action: How antagonists bind to the αIIbβ3 receptor and prevent the binding of natural ligands like fibrinogen.

  • In Vitro and In Vivo Assays: Established protocols for assessing the potency and efficacy of αIIbβ3 inhibitors, including platelet aggregation assays, flow cytometry-based ligand binding assays, and animal models of thrombosis.

  • Signaling Pathways: The intricate "inside-out" and "outside-in" signaling cascades that regulate αIIbβ3 activation and are modulated by its antagonists.

Should "L-366,763" be an alternative or internal name for a known compound, providing that information would allow for a comprehensive and detailed technical guide to be compiled. Without further clarification, no specific details about "L-366,763" can be provided.

Unveiling the Core Methodologies in Early-Stage Antithrombotic Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a primary cause of morbidity and mortality worldwide, contributing to conditions like myocardial infarction and stroke.[1][2][3] The development of effective antithrombotic agents is a critical area of pharmaceutical research. This guide provides a comprehensive overview of the core methodologies employed in the early-stage evaluation of the antithrombotic potential of novel compounds. While this paper was initially intended to focus on the compound L-366,763, a thorough review of scientific literature yielded no specific data for a compound under this designation. Therefore, this document will serve as a broader technical guide, outlining the fundamental in vitro and in vivo experimental approaches used to assess the antithrombotic efficacy and mechanism of action of new chemical entities.

In Vitro Evaluation of Antithrombotic Potential

The initial assessment of a compound's antithrombotic activity typically begins with in vitro assays that evaluate its effects on platelet function and the coagulation cascade. These assays provide crucial preliminary data on efficacy and mechanism of action.

Platelet Aggregation Assays

Platelet aggregation is a critical step in thrombus formation.[4] Assays that measure the ability of a compound to inhibit platelet aggregation are fundamental in the screening of potential antithrombotic drugs.[5] Light Transmission Aggregometry (LTA) is considered the gold standard for these studies.[6][7]

Table 1: Quantitative Data from Platelet Aggregation Studies

ParameterDescriptionTypical UnitsExample Agonists
% AggregationThe maximum percentage of light transmittance achieved, indicating the extent of platelet aggregation.%ADP, Collagen, Thrombin, Arachidonic Acid, Ristocetin[8][9]
IC50The concentration of the test compound required to inhibit platelet aggregation by 50%.µM or ng/mLN/A
SlopeThe rate of platelet aggregation.%/minN/A

Experimental Protocol: Light Transmission Aggregometry (LTA)

  • Blood Collection: Whole blood is collected from healthy volunteers into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate.[5]

  • Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 190 x g for 15 minutes) to separate the PRP from red and white blood cells.[5] Platelet-poor plasma (PPP) is obtained by further centrifugation at a higher speed.

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted, typically to 3 x 10^5 platelets/µL, using PPP.[5]

  • Aggregation Measurement: The PRP is placed in a cuvette in an aggregometer, which measures light transmission. A baseline is established with PRP (0% aggregation) and PPP (100% aggregation).

  • Agonist Induction: A platelet agonist (e.g., ADP, collagen) is added to the PRP to induce aggregation. The change in light transmission is recorded over time.

  • Inhibitor Testing: To test a compound, it is pre-incubated with the PRP before the addition of the agonist. The resulting inhibition of aggregation is measured.

Experimental_Workflow_LTA cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_inhibition Inhibition Testing Blood Collection Blood Collection Centrifugation (Low Speed) Centrifugation (Low Speed) Blood Collection->Centrifugation (Low Speed) PRP Preparation PRP Preparation Centrifugation (Low Speed)->PRP Preparation Platelet Count Adjustment Platelet Count Adjustment PRP Preparation->Platelet Count Adjustment Baseline Measurement Baseline Measurement Platelet Count Adjustment->Baseline Measurement Compound Incubation Compound Incubation Platelet Count Adjustment->Compound Incubation Agonist Addition Agonist Addition Baseline Measurement->Agonist Addition Aggregation Monitoring Aggregation Monitoring Agonist Addition->Aggregation Monitoring Inhibited Aggregation Inhibited Aggregation Agonist Addition->Inhibited Aggregation Compound Incubation->Agonist Addition

Experimental workflow for Light Transmission Aggregometry (LTA).
Coagulation Assays

Coagulation assays are employed to determine if a compound interferes with the proteins of the coagulation cascade.[10][11] The most common screening assays are the Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), and Thrombin Time (TT).[10][11][12]

Table 2: Key Coagulation Assays and Their Significance

AssayPathway EvaluatedClinical SignificanceTypical Units
Prothrombin Time (PT)Extrinsic and Common PathwaysMeasures the time to form a clot after the addition of tissue factor.[11][12]Seconds
Activated Partial Thromboplastin Time (aPTT)Intrinsic and Common PathwaysMeasures the time to form a clot after the addition of a surface activator, phospholipid, and calcium.[11][12]Seconds
Thrombin Time (TT)Final Common PathwayMeasures the time for fibrinogen to convert to fibrin (B1330869) in the presence of thrombin.[10][12]Seconds

Experimental Protocol: General Coagulation Assay

  • Plasma Preparation: Citrated plasma is obtained by centrifuging whole blood.

  • Incubation: The plasma is incubated at 37°C.

  • Reagent Addition: Specific reagents are added to initiate the coagulation cascade (e.g., tissue factor for PT, a surface activator for aPTT).

  • Clot Detection: The time taken for a fibrin clot to form is measured, often using an automated coagulometer.

  • Inhibitor Testing: The test compound is incubated with the plasma before the addition of the initiating reagent to assess its effect on clotting time.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X VIIIa VII VII VIIa VIIa VII->VIIa VIIa->X Tissue Factor Tissue Factor Tissue Factor->VIIa Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin

Simplified diagram of the coagulation cascade.

In Vivo Assessment of Antithrombotic Efficacy

Following promising in vitro results, the antithrombotic potential of a compound is evaluated in animal models of thrombosis.[13][14] These models are crucial for understanding the in vivo efficacy, safety, and pharmacokinetic/pharmacodynamic relationships of the drug candidate.[13]

Common In Vivo Thrombosis Models

Various animal models have been developed to mimic different aspects of human thrombosis.[1][14] The choice of model depends on the specific research question and the type of thrombosis being studied (arterial vs. venous).

Table 3: Overview of In Vivo Thrombosis Models

Model TypeDescriptionSpeciesKey Applications
Ferric Chloride (FeCl3) Induced ThrombosisA solution of ferric chloride is applied to the outside of a blood vessel, causing oxidative injury and leading to thrombus formation.[15]Mice, RatsEvaluation of antiplatelet and anticoagulant agents in an arterial thrombosis model.
Stasis-Induced Venous ThrombosisThe inferior vena cava (IVC) is ligated to induce blood stasis, leading to the formation of a red blood cell- and fibrin-rich thrombus.[1][15]Mice, RatsStudying venous thromboembolism and evaluating anticoagulants.
Electrically Induced Carotid Artery ThrombosisA current is applied to the carotid artery, causing endothelial damage and subsequent thrombus formation.[16]RatsAssessment of antithrombotic agents in a model of arterial thrombosis.

Experimental Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis Model (Mouse)

  • Animal Preparation: A mouse is anesthetized, and the carotid artery is surgically exposed.

  • Baseline Blood Flow: A Doppler flow probe is placed around the artery to measure baseline blood flow.

  • Thrombosis Induction: A piece of filter paper saturated with a ferric chloride solution is applied to the adventitial surface of the artery for a defined period (e.g., 3 minutes).

  • Blood Flow Monitoring: Blood flow is continuously monitored. The time to vessel occlusion is a key endpoint.

  • Compound Administration: The test compound is administered (e.g., orally or intravenously) at a specified time before the induction of thrombosis.

  • Data Analysis: The time to occlusion in treated animals is compared to that in a vehicle-treated control group.

Conclusion

The early-stage evaluation of a potential antithrombotic agent is a multi-faceted process that relies on a combination of in vitro and in vivo models. In vitro assays, such as platelet aggregation and coagulation tests, provide initial insights into the compound's mechanism and potency. Subsequent in vivo studies in relevant animal models of thrombosis are essential to confirm efficacy and assess the safety profile. The methodologies outlined in this guide represent the foundational approaches for identifying and characterizing novel antithrombotic therapies that have the potential to address the significant unmet medical need in the prevention and treatment of thrombotic disorders.

References

Methodological & Application

Application Notes and Protocols for L-366,763 in In Vivo Thrombosis Models

Author: BenchChem Technical Support Team. Date: December 2025

Subject: Protocol for the use of L-366,763 in preclinical in vivo models of thrombosis.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological process underlying major cardiovascular diseases such as myocardial infarction and stroke. In vivo thrombosis models are indispensable tools for the evaluation of novel antithrombotic agents. This document provides a detailed protocol for the application of L-366,763, a compound under investigation for its antithrombotic properties, in established murine models of thrombosis.

While specific quantitative data and the precise signaling pathway for L-366,763 are not extensively available in public literature, this protocol is based on established methodologies for evaluating similar compounds in thrombosis research. Researchers should optimize these protocols based on the specific characteristics of L-366,763 as determined by in vitro studies.

Data Presentation

As specific in vivo data for L-366,763 is not publicly available, the following table is a template for researchers to populate with their experimental data. This structure allows for clear comparison between treatment groups.

Table 1: Template for Reporting Efficacy of L-366,763 in a Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

Treatment GroupDose (mg/kg)Route of AdministrationNumber of Animals (n)Time to Occlusion (minutes)Thrombus Weight (mg)Bleeding Time (seconds)
Vehicle Control-i.v.10Mean ± SEMMean ± SEMMean ± SEM
L-366,763Xi.v.10Mean ± SEMMean ± SEMMean ± SEM
L-366,763Yi.v.10Mean ± SEMMean ± SEMMean ± SEM
L-366,763Zi.v.10Mean ± SEMMean ± SEMMean ± SEM
Positive Control (e.g., Heparin)-i.v.10Mean ± SEMMean ± SEMMean ± SEM

Experimental Protocols

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This model is widely used to study arterial thrombosis by inducing endothelial injury.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • L-366,763 solution and vehicle control

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments

  • Doppler flow probe

  • Filter paper (1x2 mm)

  • 10% Ferric Chloride (FeCl₃) solution

  • Saline solution

Procedure:

  • Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.

  • Administer L-366,763 or vehicle control via the appropriate route (e.g., intravenous injection).

  • Make a midline cervical incision to expose the right common carotid artery.

  • Carefully dissect the artery from the surrounding tissues.

  • Place a Doppler flow probe around the artery to monitor blood flow.

  • Saturate a small piece of filter paper with 10% FeCl₃ solution and apply it to the adventitial surface of the carotid artery for 3 minutes.

  • Remove the filter paper and rinse the area with saline.

  • Monitor blood flow continuously until complete occlusion (cessation of blood flow) occurs or for a predetermined observation period (e.g., 60 minutes).

  • Record the time to occlusion.

  • At the end of the experiment, the thrombosed arterial segment can be excised and weighed.

Inferior Vena Cava (IVC) Ligation Model for Deep Vein Thrombosis

This model is used to study venous thrombosis induced by stasis.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • L-366,763 solution and vehicle control

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments

  • Suture material (e.g., 5-0 silk)

Procedure:

  • Anesthetize the mouse and administer L-366,763 or vehicle control.

  • Perform a midline laparotomy to expose the inferior vena cava (IVC).

  • Carefully dissect the IVC from the surrounding tissues, caudal to the renal veins.

  • Ligate the IVC completely with a suture.

  • Close the abdominal incision.

  • After a predetermined period (e.g., 48 hours), re-anesthetize the mouse and harvest the IVC.

  • Isolate and weigh the thrombus. The length of the thrombus can also be measured.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating an antithrombotic agent in an in vivo thrombosis model.

G cluster_prep Preparation cluster_surgery Surgical Procedure cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis animal_prep Animal Preparation (Anesthesia, Temperature Control) compound_admin Compound Administration (L-366,763 or Vehicle) animal_prep->compound_admin expose_vessel Expose Target Blood Vessel (e.g., Carotid Artery or IVC) compound_admin->expose_vessel induce_thrombosis Induce Thrombosis (e.g., FeCl3 Injury or Ligation) expose_vessel->induce_thrombosis monitor_flow Monitor Blood Flow (Doppler Probe) induce_thrombosis->monitor_flow record_occlusion Record Time to Occlusion monitor_flow->record_occlusion harvest_thrombus Harvest & Weigh Thrombus record_occlusion->harvest_thrombus data_analysis Statistical Analysis harvest_thrombus->data_analysis

Caption: General experimental workflow for in vivo thrombosis models.

Putative Signaling Pathway

The precise signaling pathway of L-366,763 is not defined in the public domain. However, a common target for antithrombotic drugs is the coagulation cascade. The diagram below represents a simplified overview of the coagulation cascade, which could be a potential target for L-366,763.

G cluster_pathway Simplified Coagulation Cascade Vessel_Injury Vessel Injury Tissue_Factor Tissue Factor (TF) Vessel_Injury->Tissue_Factor Factor_VIIa Factor VIIa Tissue_Factor->Factor_VIIa activates Factor_Xa Factor Xa Factor_VIIa->Factor_Xa activates Thrombin Thrombin (IIa) Factor_Xa->Thrombin activates Prothrombin Prothrombin (II) Fibrin Fibrin Clot Thrombin->Fibrin converts Fibrinogen Fibrinogen L366763 L-366,763 (Putative Target) L366763->Factor_Xa L366763->Thrombin

Caption: Putative inhibition of the coagulation cascade by L-366,763.

Application Notes and Protocols for L-368,899 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of L-368,899, a potent and selective non-peptide oxytocin (B344502) receptor (OTR) antagonist, in preclinical animal research. Due to the limited information available for a compound designated "L-366,763," this document focuses on the extensively studied L-368,899, which is a key tool for investigating the physiological roles of the oxytocin system. L-368,899 has been instrumental in studies related to uterine contractility, social behavior, and other oxytocin-mediated processes.

Mechanism of Action

L-368,899 acts as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor typically activates the Gq/11 protein, initiating a signaling cascade that includes the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels, along with the activation of other downstream pathways like the MAPK and Rho kinase pathways, lead to various physiological responses, most notably smooth muscle contraction. L-368,899 competitively blocks the binding of oxytocin to the OTR, thereby inhibiting this entire downstream signaling cascade.

Data Presentation: Dosage and Pharmacokinetics

The following tables summarize the reported dosages and pharmacokinetic parameters of L-368,899 in various animal models.

Table 1: L-368,899 Dosage in Animal Studies

Animal ModelRoute of AdministrationDosage RangeReference(s)
Rat Intravenous (IV)1 - 10 mg/kg[1][2]
Oral (PO)25 - 100 mg/kg[1]
Dog Intravenous (IV)1 - 10 mg/kg[1]
Oral (PO)5 - 33 mg/kg[1]
Intramuscular (IM)3 mg/kg
Coyote Intramuscular (IM)3 mg/kg
Rhesus Monkey Intravenous (IV)1 mg/kg
Mouse Intraperitoneal (IP)3 - 10 mg/kg

Table 2: Pharmacokinetic Parameters of L-368,899

Animal ModelParameterValueRoute of AdministrationDosageReference(s)
Rat (Female) t½ (half-life)~2 hrIV10 mg/kg[1]
CL (clearance)18 ml/min/kgIV10 mg/kg[1]
Vdss (volume of distribution)2.0 - 2.6 L/kgIV1, 2.5, 10 mg/kg[1]
CmaxAchieved at <1 hrPO25 mg/kg[1]
CmaxAchieved between 1-4 hrPO100 mg/kg[1]
Dog (Female) t½ (half-life)~2 hrIV1, 2.5, 10 mg/kg[1]
CL (clearance)23 - 36 ml/min/kgIV1, 2.5, 10 mg/kg[1]
Vdss (volume of distribution)3.4 - 4.9 L/kgIV1, 2.5, 10 mg/kg[1]
CmaxAchieved at <1 hrPO5 mg/kg[1]
CmaxAchieved between 1-4 hrPO33 mg/kg[1]
Coyote Tmax (CSF)15 - 30 minIM3 mg/kg

Signaling Pathway Diagram

Oxytocin_Receptor_Signaling_Pathway L368899 L-368,899 OTR Oxytocin Receptor (OTR) (Gq/11-coupled GPCR) L368899->OTR Blocks Oxytocin Oxytocin Oxytocin->OTR Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction MAPK MAPK Pathway PKC->MAPK Activates Rho Rho Kinase Pathway PKC->Rho Activates Physiological_Responses Other Physiological Responses MAPK->Physiological_Responses Rho->Contraction

Caption: Oxytocin Receptor Signaling Pathway and the inhibitory action of L-368,899.

Experimental Protocols

Protocol 1: Intravenous (IV) Administration in Rats

This protocol describes the administration of L-368,899 via tail vein injection in rats.

Materials:

  • L-368,899 solution formulated for intravenous injection

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge)

  • Rat restrainer

  • Heat lamp or warming pad

  • 70% ethanol (B145695) or other suitable disinfectant

  • Gauze pads

Procedure:

  • Preparation: Prepare the L-368,899 solution at the desired concentration. Ensure the solution is sterile and at room temperature.

  • Animal Restraint: Place the rat in an appropriate restrainer, allowing access to the tail.[3]

  • Vein Dilation: Warm the rat's tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and easier to access.[1][2][3]

  • Site Disinfection: Gently wipe the tail with a gauze pad moistened with 70% ethanol to clean the injection site.[2]

  • Injection:

    • Load the syringe with the calculated dose of L-368,899 solution and remove any air bubbles.

    • Position the needle, bevel up, parallel to the lateral tail vein.

    • Carefully insert the needle into the vein. A successful insertion may be indicated by a small flash of blood in the needle hub.

    • Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw the needle and re-attempt at a more proximal site.[3]

  • Post-Injection:

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad to prevent bleeding.

    • Return the rat to its cage and monitor for any adverse reactions.

Protocol 2: Oral Gavage (PO) in Dogs

This protocol outlines the procedure for administering L-368,899 orally to dogs using a gavage tube.

Materials:

  • L-368,899 formulated for oral administration

  • Appropriately sized oral gavage tube

  • Syringe

  • Water or appropriate vehicle

  • Muzzle (if necessary)

Procedure:

  • Preparation: Prepare the L-368,899 formulation. Draw the calculated dose into a syringe.

  • Animal Restraint: Have an assistant restrain the dog in a standing or sitting position. A muzzle may be used for safety.[4]

  • Tube Measurement: Measure the gavage tube from the tip of the dog's nose to the last rib to estimate the distance to the stomach. Mark this length on the tube.

  • Tube Insertion:

    • Moisten the tip of the gavage tube with water or the vehicle to lubricate it.

    • Gently open the dog's mouth and pass the tube over the tongue to the back of the pharynx.

    • Encourage the dog to swallow to facilitate the passage of the tube into the esophagus.

    • Advance the tube to the pre-measured mark. Ensure the dog is not coughing or showing signs of respiratory distress, which would indicate incorrect placement in the trachea.

  • Administration:

    • Once the tube is correctly positioned, attach the syringe containing the L-368,899 formulation.

    • Administer the dose at a steady rate.[5]

  • Tube Removal and Post-Administration:

    • After administration, flush the tube with a small amount of water or vehicle to ensure the full dose is delivered.

    • Kink the tube before withdrawal to prevent dripping of any remaining fluid into the pharynx.

    • Withdraw the tube in a smooth, swift motion.

    • Monitor the dog for any signs of discomfort or adverse effects.

Protocol 3: In Vitro Uterine Contraction Assay in Rats

This protocol describes an ex vivo method to assess the effect of L-368,899 on oxytocin-induced uterine contractions in isolated rat uterine strips.

Materials:

  • Female Sprague-Dawley rats, pre-treated with estrogen (e.g., diethylstilbestrol)

  • Krebs-Henseleit solution

  • Oxytocin

  • L-368,899

  • Organ bath system with force-displacement transducers

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Dissection tools

Procedure:

  • Tissue Preparation:

    • Euthanize the rat and dissect the uterine horns.

    • Place the uterine horns in cold Krebs-Henseleit solution.

    • Prepare longitudinal uterine strips (approximately 2 cm long and 2-3 mm wide).[6]

  • Mounting:

    • Mount the uterine strips vertically in an organ bath filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.[7]

    • Attach one end of the strip to a fixed hook and the other end to a force-displacement transducer.

  • Equilibration:

    • Apply an initial tension of 1-2 grams and allow the tissue to equilibrate for at least 60-90 minutes, or until spontaneous contractions stabilize.[6]

    • Replace the Krebs-Henseleit solution every 15-20 minutes during equilibration.

  • Experiment:

    • Induce uterine contractions by adding a sub-maximal concentration of oxytocin to the organ bath.

    • Once a stable contractile response to oxytocin is achieved, add increasing concentrations of L-368,899 to the bath in a cumulative manner.

    • Record the contractile activity (frequency and amplitude) for a set period after each addition of L-368,899.

  • Data Analysis:

    • Measure the amplitude and frequency of uterine contractions before and after the addition of L-368,899.

    • Calculate the percentage inhibition of the oxytocin-induced contraction at each concentration of L-368,899.

    • Determine the IC50 value of L-368,899.

Experimental Workflow Diagram

Uterine_Contraction_Assay_Workflow start Start: Euthanize Estrogen-Primed Rat dissect Dissect Uterine Horns start->dissect prepare_strips Prepare Longitudinal Uterine Strips dissect->prepare_strips mount Mount Strips in Organ Bath prepare_strips->mount equilibrate Equilibrate Under Tension (60-90 min) mount->equilibrate induce_contractions Induce Contractions with Oxytocin equilibrate->induce_contractions add_antagonist Add Cumulative Concentrations of L-368,899 induce_contractions->add_antagonist record Record Contractile Activity add_antagonist->record analyze Analyze Data (Inhibition, IC50) record->analyze end_node End analyze->end_node

References

Administration of L-366,763 in Baboon Thrombosis Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: A comprehensive review of available scientific literature reveals no direct studies or established protocols for the administration of L-366,763 in baboon thrombosis models. The search for "L-366,763" in the context of thrombosis, particularly in primate models, did not yield any specific experimental data.

Further investigation into the pharmacology of compounds structurally related to the user's query indicates that they belong to the class of oxytocin (B344502) receptor antagonists . The primary therapeutic application of these antagonists, such as atosiban, is in the field of obstetrics, specifically for the inhibition of preterm labor (tocolysis), and not for the treatment or prevention of thrombosis.[1][2][3][4][5]

Therefore, the creation of detailed application notes and protocols for L-366,763 in baboon thrombosis models is not feasible due to the absence of foundational research in this area.

This document will instead provide a general overview of baboon thrombosis models and the established therapeutic class of oxytocin receptor antagonists to clarify their distinct fields of study.

Part 1: Baboon Models of Thrombosis

Baboons are frequently used in preclinical research for studying thrombosis due to their physiological and hematological similarities to humans. Various models have been developed to investigate the mechanisms of thrombus formation and to evaluate the efficacy of antithrombotic agents.

Commonly Used Baboon Thrombosis Models:
  • Arteriovenous (AV) Shunt Model: This is a well-established model to study acute arterial thrombosis. An external shunt, often containing a thrombogenic surface (e.g., collagen-coated tubing), is placed between an artery and a vein. Platelet deposition and thrombus formation within the shunt can be quantified over time.

  • Deep Vein Thrombosis (DVT) Model: DVT is typically induced by a combination of venous stasis and hypercoagulability. This can be achieved by methods such as balloon catheter-induced endothelial injury in a major vein (e.g., femoral or iliac vein) followed by a reduction in blood flow.

  • Vascular Graft Model: This model involves the surgical placement of a vascular graft, which serves as a thrombogenic surface, to study graft thrombosis and the efficacy of antiplatelet and anticoagulant therapies.

Experimental Workflow for a Generic Baboon AV Shunt Thrombosis Model:

The following diagram outlines a generalized workflow for an acute thrombosis study using a baboon AV shunt model.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment pre1 Animal Acclimatization & Baseline Health Screen pre2 Baseline Blood Sampling (Platelet Count, Coagulation Parameters) pre1->pre2 exp1 Anesthesia & Surgical Placement of Arteriovenous Shunt pre2->exp1 exp2 Drug/Vehicle Administration (e.g., Bolus + Infusion) exp1->exp2 exp3 Initiation of Blood Flow Through Thrombogenic Shunt exp2->exp3 exp4 Real-time Monitoring (Platelet Deposition, Blood Flow) exp3->exp4 post1 Shunt Removal & Thrombus Weight/Composition Analysis exp4->post1 post2 Post-treatment Blood Sampling & Analysis post1->post2 post3 Data Analysis & Comparison (Treatment vs. Control) post2->post3

Generalized workflow for a baboon AV shunt thrombosis study.

Part 2: Oxytocin Receptor Antagonists

As previously mentioned, compounds related to the initial query are identified as oxytocin receptor antagonists. Their mechanism of action and therapeutic applications are centered on the neurohypophysial hormone oxytocin and its receptor.

Signaling Pathway of Oxytocin and its Antagonism:

Oxytocin plays a crucial role in uterine contractions during labor. It binds to the oxytocin receptor (OTR), a G-protein coupled receptor, which activates the Gq/phospholipase C (PLC) signaling cascade. This leads to an increase in intracellular calcium and prostaglandin (B15479496) production, resulting in myometrial contractions.[1] Oxytocin receptor antagonists competitively block oxytocin from binding to its receptor, thereby inhibiting this signaling pathway and reducing uterine contractions.

The diagram below illustrates the signaling pathway of oxytocin and the point of intervention for its antagonists.

G cluster_cell Myometrial Cell OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Ca ↑ Intracellular Ca2+ IP3->Ca Contraction Uterine Contraction Ca->Contraction OXY Oxytocin OXY->OTR Binds & Activates ANT Oxytocin Receptor Antagonist (e.g., Atosiban) ANT->OTR Binds & Blocks

Mechanism of action of oxytocin and its antagonists.
Therapeutic Application:

The primary and clinically investigated application of oxytocin receptor antagonists is the management of preterm labor.[1][2][3][4][5] By inhibiting oxytocin-induced uterine contractions, these drugs can delay delivery, allowing for the administration of corticosteroids to improve fetal lung maturity.

Based on the available scientific evidence, L-366,763 and related oxytocin receptor antagonists are not utilized in the research or treatment of thrombosis. Their established pharmacological role is in the inhibition of uterine contractions for the management of preterm labor. Therefore, no protocols or application notes for their use in baboon thrombosis models can be provided. Researchers and drug development professionals interested in novel antithrombotic agents should focus on compounds with mechanisms of action relevant to the coagulation cascade, platelet activation, or fibrinolysis.

References

Application of L-366,763 in Hemostasis Research: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for the compound designated "L-366,763" in the context of hemostasis research have yielded no specific, publicly available information. This designation does not correspond to any known fibrinogen receptor antagonist, platelet aggregation inhibitor, or other agent relevant to hemostasis in the scientific literature indexed by major search engines.

It is possible that "L-366,763" represents an internal compound code from a pharmaceutical or biotechnology company that was either discontinued (B1498344) in early-stage development and never publicly disclosed, or the designation is erroneous. Without a verifiable chemical structure, mechanism of action, or associated research data, it is not possible to provide the detailed Application Notes and Protocols as requested.

For researchers, scientists, and drug development professionals interested in the broader field of hemostasis and thrombosis, extensive research exists on various classes of compounds that modulate these processes. These include:

  • Fibrinogen Receptor (GPIIb/IIIa) Antagonists: These agents, including small molecules and peptides, prevent the final common pathway of platelet aggregation by blocking the binding of fibrinogen to the glycoprotein (B1211001) IIb/IIIa receptor on platelets.

  • Direct Thrombin Inhibitors: These molecules directly bind to and inhibit the enzymatic activity of thrombin, a key protease in the coagulation cascade responsible for converting fibrinogen to fibrin.

  • Factor Xa Inhibitors: This class of anticoagulants specifically targets and inhibits Factor Xa, a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways.

Research in these areas involves a variety of established in vitro and in vivo experimental models to assess efficacy and safety.

General Experimental Approaches in Hemostasis Research

While specific protocols for L-366,763 cannot be provided, the following sections outline the general methodologies and conceptual frameworks commonly employed in the investigation of novel hemostatic and antithrombotic agents.

Key In Vitro Assays in Hemostasis Research

A battery of in vitro assays is typically used to characterize the activity of a novel compound on platelet function and blood coagulation.

Assay TypePrincipleKey Parameters Measured
Platelet Aggregometry Measures the change in light transmission or impedance as platelets aggregate in response to various agonists (e.g., ADP, collagen, thrombin).- Maximum Aggregation (%)- Slope of Aggregation- Lag Phase (seconds)- IC50 (concentration for 50% inhibition)
Coagulation Assays Measures the time to clot formation in plasma after the addition of specific activators.- Prothrombin Time (PT)- Activated Partial Thromboplastin Time (aPTT)- Thrombin Time (TT)
Thrombin Generation Assay (TGA) Monitors the concentration of thrombin over time in plasma after initiation of coagulation.- Lag Time- Endogenous Thrombin Potential (ETP)- Peak Thrombin
Fibrinogen Binding Assay Quantifies the binding of labeled fibrinogen to activated platelets in the presence and absence of an inhibitor.- Ki (Inhibition constant)- Bmax (Maximum binding)
Flow Cytometry Analyzes the expression of platelet activation markers (e.g., P-selectin, activated GPIIb/IIIa) on the surface of individual platelets.- Percentage of activated platelets- Mean Fluorescence Intensity (MFI)
Common In Vivo Models in Hemostasis and Thrombosis Research

In vivo models are crucial for evaluating the antithrombotic efficacy and bleeding risk of a test compound in a physiological setting.

Model TypeDescriptionPrimary Endpoints
Arterial Thrombosis Models
Ferric Chloride InjuryTopical application of ferric chloride to an artery (e.g., carotid, femoral) induces oxidative injury and thrombus formation.- Time to occlusion- Thrombus weight
Electrolytic InjuryAn electrical current is applied to the vessel wall to induce endothelial damage and thrombosis.- Time to occlusion- Thrombus stability
Venous Thromboembolism (VTE) Models
Stasis-Induced ThrombosisLigation of a major vein (e.g., inferior vena cava) induces blood stasis and thrombus formation.- Thrombus weight- Thrombus incidence
Bleeding Time Models
Tail Transection/Template Bleeding TimeA standardized incision is made in the tail or ear, and the time to cessation of bleeding is measured.- Bleeding time (seconds)- Blood loss (volume or hemoglobin)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate common conceptual frameworks in hemostasis research.

G cluster_0 Platelet Activation Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Collagen Collagen GPVI GPVI Receptor Collagen->GPVI Thrombin Thrombin PAR1 PAR1/4 Receptors Thrombin->PAR1 TXA2 Thromboxane A2 TP TP Receptor TXA2->TP PLC PLC Activation P2Y12->PLC GPVI->PLC PAR1->PLC TP->PLC Ca ↑ Intracellular Ca²⁺ PLC->Ca GPIIb_IIIa_act GPIIb/IIIa Activation (Inside-Out Signaling) Ca->GPIIb_IIIa_act Aggregation Platelet Aggregation GPIIb_IIIa_act->Aggregation Binds Fibrinogen Fibrinogen Fibrinogen G cluster_1 In Vitro Assay Workflow start Prepare Platelet-Rich Plasma (PRP) or Washed Platelets compound Add Test Compound (e.g., L-366,763) or Vehicle start->compound agonist Add Platelet Agonist (e.g., ADP, Collagen) measure Measure Aggregation (Light Transmission Aggregometry) agonist->measure compound->agonist analyze Analyze Data (IC50 Calculation) measure->analyze G cluster_2 In Vivo Thrombosis Model Workflow animal Anesthetize Animal (e.g., Mouse, Rabbit) compound Administer Test Compound (e.g., L-366,763) or Vehicle (IV, IP, PO) animal->compound injury Induce Vascular Injury (e.g., Ferric Chloride Application) compound->injury monitor Monitor Blood Flow (e.g., Doppler Probe) injury->monitor occlusion Determine Time to Occlusion monitor->occlusion thrombus Excise Thrombus (Optional) occlusion->thrombus end Endpoint Analysis occlusion->end weigh Weigh Thrombus (Optional) thrombus->weigh weigh->end

Application Notes and Protocols: Utilizing L-366,763 to Investigate Collagen-Induced Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. Collagen, exposed upon vascular injury, is a potent activator of platelets, initiating a signaling cascade that leads to platelet activation, aggregation, and thrombus formation. Understanding the molecular pathways governing this process is crucial for the development of novel antiplatelet therapies. L-366,763 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP3. The EP3 receptor is known to play a modulatory role in platelet function; its activation by PGE2 can enhance aggregation induced by other agonists. These application notes provide a framework for using L-366,763 to study the involvement of the EP3 receptor signaling pathway in collagen-induced platelet aggregation.

Mechanism of Action

Collagen initiates platelet activation primarily through the glycoprotein (B1211001) VI (GPVI) receptor. This interaction triggers a signaling cascade involving spleen tyrosine kinase (Syk) and phospholipase Cγ2 (PLCγ2), leading to increased intracellular calcium levels and the activation of protein kinase C (PKC). This "inside-out" signaling results in the conformational activation of integrin αIIbβ3, enabling it to bind fibrinogen and mediate platelet aggregation. Concurrently, activated platelets release secondary agonists like adenosine (B11128) diphosphate (B83284) (ADP) and synthesize thromboxane (B8750289) A2 (TXA2), which amplify the aggregation response.

The EP3 receptor, a G-protein coupled receptor, is linked to the inhibitory G-protein (Gi). While not a primary activator, its stimulation by endogenous ligands like PGE2 can potentiate platelet aggregation in response to other agonists. By inhibiting adenylyl cyclase and lowering cyclic adenosine monophosphate (cAMP) levels, EP3 activation can augment platelet responses. L-366,763, as an EP3 antagonist, is a valuable tool to dissect the contribution of this pathway to collagen-induced platelet aggregation. A related EP3 antagonist, L-798,106, has been shown to abolish the pro-aggregatory effects of an EP3 agonist on collagen-induced platelet aggregation[1][2].

Data Presentation

Agonist CombinationEP3 Antagonist (L-798,106) ConcentrationObserved Effect on AggregationReference
Collagen + Sulprostone (EP3 agonist)1 µmol/LComplete abolishment of sulprostone-induced enhancement[1][2]

Researchers should perform dose-response experiments to determine the specific IC50 of L-366,763 for their experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay Using Light Transmission Aggregometry (LTA)

This protocol outlines the procedure for assessing the effect of L-366,763 on collagen-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human whole blood

  • 3.8% tri-sodium citrate (B86180) (anticoagulant)

  • Collagen (agonist)

  • L-366,763

  • Vehicle control (e.g., DMSO)

  • Platelet-poor plasma (PPP)

  • Light Transmission Aggregometer

  • Centrifuge

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

    • Anticoagulate the blood with 3.8% tri-sodium citrate at a 9:1 blood-to-anticoagulant ratio.

    • Centrifuge the whole blood at 240 x g for 10 minutes at room temperature to separate the PRP.[3][4]

    • Carefully collect the upper PRP layer.

  • Preparation of Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet the remaining cellular components.

    • Collect the supernatant, which is the PPP. This will be used to set the 100% aggregation baseline in the aggregometer.

  • Platelet Aggregation Assay:

    • Adjust the platelet count in the PRP if necessary using PPP.

    • Pipette PRP into the aggregometer cuvettes.

    • Add the desired concentration of L-366,763 or vehicle control to the PRP and incubate for a specified time (e.g., 2-10 minutes) at 37°C with stirring.[5]

    • Calibrate the aggregometer with PRP as 0% aggregation and PPP as 100% aggregation.

    • Initiate platelet aggregation by adding a predetermined concentration of collagen (e.g., 1-5 µg/mL).[1][3]

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The percentage of platelet aggregation is calculated from the change in light transmission.

    • Compare the aggregation curves and maximal aggregation percentages between the vehicle-treated and L-366,763-treated samples.

    • Perform a dose-response curve to determine the IC50 of L-366,763.

Visualizations

Signaling_Pathway cluster_collagen Collagen Signaling cluster_ep3 EP3 Signaling Collagen Collagen GPVI GPVI Collagen->GPVI Syk Syk GPVI->Syk PLCg2 PLCγ2 Syk->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca2_increase ↑ [Ca²⁺]i IP3->Ca2_increase PKC PKC DAG->PKC Integrin_activation Integrin αIIbβ3 Activation Ca2_increase->Integrin_activation PKC->Integrin_activation Aggregation Platelet Aggregation Integrin_activation->Aggregation PGE2 PGE2 EP3 EP3 Receptor PGE2->EP3 Gi Gi EP3->Gi L366763 L-366,763 L366763->EP3 AC Adenylyl Cyclase Gi->AC cAMP_decrease ↓ cAMP AC->cAMP_decrease cAMP_decrease->Integrin_activation Potentiates Experimental_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (3.8% Citrate) Centrifuge1 Centrifugation (240 x g, 10 min) Blood->Centrifuge1 PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifugation (2000 x g, 15 min) Centrifuge1->Centrifuge2 Incubate Incubate PRP with L-366,763 or Vehicle (37°C) PRP->Incubate PPP Collect Platelet-Poor Plasma (PPP) Centrifuge2->PPP Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) PPP->Calibrate Incubate->Calibrate Add_Collagen Add Collagen to Initiate Aggregation Calibrate->Add_Collagen Record Record Light Transmission Add_Collagen->Record Analyze Calculate % Aggregation Record->Analyze Compare Compare L-366,763 vs. Vehicle Analyze->Compare IC50 Determine IC50 Compare->IC50

References

Application Notes and Protocols: The Use of Inactive Peptides as Negative Controls in Platelet Studies, Featuring GRGES Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the investigation of platelet function and the development of anti-platelet therapeutics, the use of appropriate negative controls is paramount to ensure the specificity of the observed effects. While the compound L-366,763 was specified for this protocol, it is not described in the public scientific literature as a platelet modulator. Therefore, this document provides a comprehensive guide on the principles of using an inactive peptide as a negative control in platelet studies, using the well-characterized peptide Gly-Arg-Gly-Glu-Ser (GRGES) as a prime example. GRGES serves as an excellent negative control for the Gly-Arg-Gly-Asp-Ser (GRGDS) peptide, an inhibitor of the platelet glycoprotein (B1211001) IIb/IIIa receptor.

The Glycoprotein IIb/IIIa (GPIIb/IIIa), also known as integrin αIIbβ3, is a key receptor on the platelet surface. Upon platelet activation, GPIIb/IIIa undergoes a conformational change that enables it to bind fibrinogen. This binding is crucial as it mediates the cross-linking of platelets, leading to aggregation and thrombus formation. The Arg-Gly-Asp (RGD) sequence is a recognition motif within fibrinogen that binds to GPIIb/IIIa. Synthetic peptides containing the RGD sequence, such as GRGDS, can competitively inhibit fibrinogen binding and thus prevent platelet aggregation.

To validate that the inhibitory effect of an RGD-containing peptide is specific to this sequence, a control peptide where a critical amino acid is substituted is employed. In GRGES, the aspartic acid (D) is replaced with glutamic acid (E). This single amino acid substitution has been shown to abolish the peptide's ability to inhibit platelet aggregation, making it an ideal negative control.[1]

Data Presentation

The following table summarizes the quantitative data for the inhibitory peptide GRGDS and its inactive analog GRGES, providing a clear comparison of their activities in platelet function assays.

PeptideTarget ReceptorAssayAgonistIC50 (µM)Binding Affinity (Kd, µM)Reference
GRGDS GPIIb/IIIaPlatelet AggregationADP~100~1.0[2][3]
GRGES GPIIb/IIIaPlatelet AggregationADPNo inhibitory activityNot applicable[1]

Signaling Pathways and Experimental Workflow

GPIIb/IIIa Signaling Pathway

The diagram below illustrates the central role of GPIIb/IIIa in platelet aggregation. Agonists such as ADP, thrombin, or collagen trigger "inside-out" signaling, leading to the activation of GPIIb/IIIa. Once activated, GPIIb/IIIa binds fibrinogen, initiating "outside-in" signaling that results in further platelet activation, cytoskeleton reorganization, and the formation of a stable platelet plug. RGD-containing peptides like GRGDS competitively block the binding of fibrinogen to the activated GPIIb/IIIa receptor.

GPIIb_IIIa_Signaling cluster_agonists Platelet Agonists cluster_platelet Platelet cluster_membrane cluster_cytosol Agonist ADP, Thrombin, Collagen Receptor Agonist Receptors (e.g., P2Y12, PAR1, GPVI) Agonist->Receptor 1. Binds InsideOut Inside-Out Signaling (Talin, Kindlin) Receptor->InsideOut 2. Activates GPIIb_IIIa_inactive Inactive GPIIb/IIIa GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active OutsideIn Outside-In Signaling (Src, Syk) GPIIb_IIIa_active->OutsideIn 5. Activates InsideOut->GPIIb_IIIa_inactive 3. Conformational Change Aggregation Platelet Aggregation OutsideIn->Aggregation Fibrinogen Fibrinogen (contains RGD) Fibrinogen->GPIIb_IIIa_active 4. Binds GRGDS GRGDS Peptide (Inhibitor) GRGDS->GPIIb_IIIa_active Inhibits Binding GRGES GRGES Peptide (Negative Control) GRGES->GPIIb_IIIa_active No Binding

Figure 1: GPIIb/IIIa signaling pathway in platelet activation.
Experimental Workflow for Platelet Aggregation Inhibition Assay

The following diagram outlines the workflow for assessing the inhibitory potential of peptides on platelet aggregation using Light Transmission Aggregometry (LTA).

LTA_Workflow cluster_prep Sample Preparation cluster_assay Light Transmission Aggregometry (LTA) cluster_analysis Data Analysis Blood 1. Whole Blood Collection (Sodium Citrate) Centrifuge1 2. Centrifugation (Low Speed) ~200 x g, 15 min Blood->Centrifuge1 PRP 3. Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 4. Centrifugation (High Speed) ~1500 x g, 15 min PRP->Centrifuge2 Baseline 8. Establish Baseline with PRP (0% Transmission) PRP->Baseline PPP 5. Collect Platelet-Poor Plasma (PPP) Centrifuge2->PPP Blank 7. Calibrate with PPP (100% Transmission) PPP->Blank Setup 6. Instrument Setup (37°C, 1200 rpm stir) Incubate 9. Add Test Peptide to PRP (GRGDS, GRGES, or Vehicle) Baseline->Incubate Agonist 10. Add Agonist (e.g., ADP) Incubate->Agonist Measure 11. Record Light Transmission (5-10 minutes) Agonist->Measure Plot 12. Plot % Aggregation vs. Time Measure->Plot Compare 13. Compare Aggregation Curves (GRGDS vs. GRGES vs. Vehicle) Plot->Compare IC50 14. Calculate IC50 for GRGDS Compare->IC50

Figure 2: Workflow for platelet aggregation inhibition assay.

Experimental Protocols

Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

Materials:

Procedure:

  • Collect human whole blood via venipuncture into sodium citrate tubes. Gently invert the tubes 3-4 times to ensure proper mixing with the anticoagulant.

  • Allow the blood to rest at room temperature for at least 30 minutes but no more than 2 hours before processing.

  • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and the upper layer of PRP.[4]

  • Carefully aspirate the PRP layer using a sterile pipette, taking care not to disturb the buffy coat, and transfer it to a fresh polypropylene tube.

  • To prepare PPP, centrifuge the remaining blood sample at a higher speed, typically 1500-2000 x g, for 15 minutes at room temperature with the brake on.[4]

  • Collect the supernatant (PPP) and transfer it to a new tube.

  • Keep both PRP and PPP at room temperature and use within 4 hours of blood collection.

Protocol 2: Light Transmission Aggregometry (LTA) for Inhibition Studies

Materials:

  • Platelet aggregometer (e.g., Chrono-log Model 700).

  • Glass or siliconized cuvettes with stir bars.

  • PRP and PPP prepared as in Protocol 1.

  • Platelet agonist (e.g., Adenosine Diphosphate - ADP, 20 µM final concentration).

  • Test peptides: GRGDS (inhibitor) and GRGES (negative control), dissolved in an appropriate vehicle (e.g., saline).

  • Vehicle control (e.g., saline).

Procedure:

  • Turn on the aggregometer and allow it to warm up to 37°C. Set the stirring speed to 1000-1200 rpm.

  • Pipette the required volume of PPP (typically 250-500 µL) into a cuvette with a stir bar and place it in the reference channel of the aggregometer. Calibrate this to 100% light transmission.

  • Pipette the same volume of PRP into a cuvette with a stir bar and place it in the sample channel. Calibrate this to 0% light transmission.

  • For each experimental condition, place a fresh cuvette with PRP and a stir bar into the sample well and allow it to equilibrate to 37°C for at least 2 minutes.

  • Add a small volume of the test peptide (GRGDS or GRGES at various concentrations) or the vehicle control to the PRP. Incubate for 1-2 minutes.

  • Establish a new baseline reading.

  • Initiate the aggregation by adding the platelet agonist (e.g., ADP). The final volume of the agonist should be 1/10th of the PRP volume.

  • Record the change in light transmission for 5-10 minutes.

  • The percentage of aggregation is calculated relative to the 0% (PRP) and 100% (PPP) transmission levels.

  • To determine the IC50 of GRGDS, perform a dose-response curve with serial dilutions of the peptide. The GRGES peptide should show no significant inhibition of aggregation at comparable concentrations.

Conclusion

The use of a structurally similar but functionally inactive peptide, such as GRGES as a negative control for GRGDS, is a critical component of rigorous platelet research. This approach ensures that the observed anti-aggregatory effects are due to the specific molecular interactions of the active peptide with its target, GPIIb/IIIa, and not due to non-specific effects of the peptide itself. The protocols and data presented here provide a framework for researchers to design and execute well-controlled experiments to investigate platelet function and evaluate potential anti-platelet agents.

References

Application Notes: Techniques for Measuring L-366,763 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-366,763 is a non-peptide antagonist of the cholecystokinin (B1591339) B (CCK-B, also known as CCK2) receptor.[1] The CCK-B receptor, a G protein-coupled receptor (GPCR), is found predominantly in the central nervous system and the gastrointestinal tract.[2] It plays a significant role in modulating anxiety, dopamine (B1211576) release, and gastric acid secretion.[2][3] As an antagonist, L-366,763 blocks the downstream signaling initiated by the binding of endogenous ligands like cholecystokinin (CCK) and gastrin.[3][4] Measuring the efficacy of L-366,763 involves quantifying its ability to inhibit CCK-B receptor activity. This can be assessed through in vitro binding and functional assays, as well as in vivo behavioral models. These application notes provide detailed protocols for key experiments to characterize the efficacy of L-366,763.

Signaling Pathway and Experimental Workflow

The CCK-B receptor primarily couples to Gq proteins, initiating a signaling cascade that leads to the activation of Phospholipase C (PLC) and subsequent downstream effects.[3][4] Understanding this pathway is crucial for designing functional assays to measure the antagonistic action of L-366,763.

CCKB_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects CCK CCK / Gastrin CCKBR CCK-B Receptor CCK->CCKBR Binds & Activates L366763 L-366,763 L366763->CCKBR Binds & Blocks Gq Gαq CCKBR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC DAG->PKC Anxiety Anxiety / Dopamine Modulation Ca->Anxiety ERK ERK Activation PKC->ERK Gene Gene Transcription (Proliferation, etc.) ERK->Gene

Caption: CCK-B Receptor Signaling Pathway and L-366,763 Inhibition.

A typical workflow for evaluating the efficacy of L-366,763 involves a multi-step process, starting from initial binding studies to functional cellular assays and culminating in behavioral analysis in animal models.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation binding_assay Radioligand Binding Assay (Determine Ki) functional_assay Calcium Mobilization Assay (Determine IC50) binding_assay->functional_assay Confirm Functional Activity animal_model Select Animal Model (e.g., Mouse, Rat) functional_assay->animal_model Proceed if potent behavioral_test Behavioral Test (e.g., Elevated Plus Maze) animal_model->behavioral_test data_analysis Analyze Behavioral Data (Time in open arms, etc.) behavioral_test->data_analysis end Efficacy Profile data_analysis->end start Compound L-366,763 start->binding_assay

Caption: General experimental workflow for assessing L-366,763 efficacy.

Quantitative Data Summary

The efficacy of L-366,763 and other CCK-B antagonists is typically reported in terms of their binding affinity (Ki) and functional potency (IC50). The following table summarizes representative data for CCK-B antagonists.

CompoundAssay TypeReceptorSpeciesPotency (IC50/Ki)
PD 135666Radioligand BindingCCK-BMouse0.1 nM (IC50)[5]
PD 141479Radioligand BindingCCK-BMouse36 nM (IC50)[5]
Unnamed Quinazolinone DerivativesRadioligand BindingCCK-BNot Specified0.2 - 975 nM (IC50)[6]

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of L-366,763 for the CCK-B receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of L-366,763 at the CCK-B receptor.

Materials:

  • Cell membranes prepared from cells expressing the human CCK-B receptor.

  • Radioligand: [¹²⁵I]Bolton Hunter labeled CCK-8.[6]

  • L-366,763 (test compound).

  • Non-specific binding control: High concentration of a non-labeled CCK-B agonist (e.g., 1 µM CCK-8).

  • Assay Buffer: Tris-HCl buffer with MgCl₂, and bovine serum albumin (BSA).

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Filtration manifold and vacuum pump.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of L-366,763 in the assay buffer.

  • In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand (e.g., [¹²⁵I]BH-CCK-8), and varying concentrations of L-366,763.

  • For total binding wells, add only buffer, membranes, and radioligand.

  • For non-specific binding wells, add buffer, membranes, radioligand, and a high concentration of unlabeled CCK-8.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioactivity.

  • Place the filters into scintillation vials, add scintillation fluid, and vortex.

  • Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific CPM from the total and experimental CPM. Plot the percentage of specific binding against the log concentration of L-366,763. Determine the IC50 value (the concentration of L-366,763 that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Functional Assay (Calcium Mobilization)

This protocol measures the functional antagonism of L-366,763 by quantifying its ability to block agonist-induced intracellular calcium release, a key downstream event in the CCK-B signaling pathway.[3]

Objective: To determine the functional potency (IC50) of L-366,763 in blocking CCK-B receptor activation.

Materials:

  • Cells stably expressing the human CCK-B receptor (e.g., HEK293 or CHO cells).

  • CCK-B agonist (e.g., CCK-8 or Gastrin).

  • L-366,763 (test compound).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Plate the CCK-B expressing cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

  • Remove the culture medium from the cells and add the loading solution. Incubate in the dark at 37°C for 60 minutes.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of L-366,763 to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject a fixed concentration of the CCK-B agonist (typically the EC80 concentration) into the wells.

  • Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data, with the response to the agonist alone being 100% and the baseline being 0%. Plot the normalized response against the log concentration of L-366,763. Determine the IC50 value using a sigmoidal dose-response curve fit.

Protocol 3: In Vivo Behavioral Assay (Elevated Plus Maze)

This protocol assesses the anxiolytic-like effects of L-366,763 in rodents. The Elevated Plus Maze (EPM) is a widely used model based on the conflict between a rodent's natural tendency to explore and its aversion to open, elevated spaces.[7][8] Anxiolytic compounds typically increase the time spent in the open arms.

Objective: To evaluate the anxiolytic efficacy of L-366,763 in a rodent model.

Materials:

  • Elevated Plus Maze apparatus: A plus-shaped maze raised off the ground, with two opposing arms open and two opposing arms enclosed by walls.[7]

  • Test animals (e.g., mice or rats).

  • L-366,763 and vehicle control solution.

  • Video tracking software for automated recording and analysis.

Procedure:

  • Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Administer L-366,763 or the vehicle control to the animals via the desired route (e.g., subcutaneous injection) at a specific time before the test (e.g., 30 minutes).[5]

  • Place the animal in the center of the EPM, facing one of the open arms.

  • Allow the animal to explore the maze for a fixed period, typically 5 minutes.

  • Record the session using a video camera mounted above the maze.

  • After the session, return the animal to its home cage. Clean the maze thoroughly between trials to remove any olfactory cues.

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

  • An anxiolytic effect is indicated by a significant increase in the time spent in the open arms and/or the number of entries into the open arms compared to the vehicle-treated group. Total arm entries can be used as a measure of general locomotor activity.

References

Troubleshooting & Optimization

L-366,763 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with L-366,763. It addresses common questions and troubleshooting scenarios related to its solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving L-366,763?

A1: For creating stock solutions, Dimethyl Sulfoxide (DMSO) is generally recommended for compounds of this nature. For aqueous buffers in your final experimental setup, it is crucial to ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent effects on your cells or assays.

Q2: What are the recommended storage conditions for L-366,763?

A2: L-366,763 should be stored as a solid at -20°C for long-term stability. Stock solutions in DMSO can also be stored at -20°C or -80°C. It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: How can I address precipitation of L-366,763 in my aqueous experimental medium?

A3: Precipitation in aqueous solutions is a common issue. To mitigate this, ensure that the final concentration of the organic solvent (like DMSO) used to make the stock solution is minimized in your final assay buffer. You can also try vortexing or gentle warming to aid dissolution. If precipitation persists, consider using a carrier protein like bovine serum albumin (BSA) in your buffer, if compatible with your experiment.

Q4: Is L-366,763 sensitive to light?

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of L-366,763 in stock solutions.

Troubleshooting Steps:

  • Prepare fresh stock solutions: If you have been using a stock solution for an extended period, prepare a fresh one from solid material.

  • Aliquot stock solutions: To prevent degradation from multiple freeze-thaw cycles, aliquot your stock solution into smaller, single-use volumes immediately after preparation.

  • Verify solvent quality: Ensure the DMSO or other solvent used is anhydrous and of high purity, as contaminants can promote degradation.

Issue 2: Low Potency or Lack of Expected Biological Activity

Possible Cause: Incomplete dissolution of L-366,763.

Troubleshooting Steps:

  • Confirm visual dissolution: Before adding to your experimental setup, ensure there are no visible particulates in your stock solution.

  • Use sonication: Gentle sonication in a water bath can aid in dissolving the compound.

  • Prepare a fresh dilution: When diluting the stock solution into your final aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid and even dispersion.

Quantitative Data Summary

Specific quantitative solubility and stability data for L-366,763 is not publicly available. The following table provides generalized data based on common laboratory practices for similar research compounds and should be used as a guideline. It is highly recommended to perform in-house solubility and stability tests for your specific experimental conditions.

ParameterSolvent/ConditionRecommended Value/Guideline
Solubility DMSO≥ 10 mg/mL (estimated)
EthanolSparingly soluble
WaterInsoluble
Stability Solid (at -20°C)≥ 1 year
Stock Solution in DMSO (at -20°C)Up to 3 months
Aqueous SolutionPrepare fresh for each experiment

Experimental Protocols & Workflows

Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Equilibrate the vial of solid L-366,763 to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of L-366,763 powder using an analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh L-366,763 dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot & Store at -20°C vortex->aliquot thaw Thaw Aliquot aliquot->thaw Use in Experiment dilute Dilute in Aqueous Buffer thaw->dilute add Add to Experiment dilute->add signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates kinase3 Kinase C kinase2->kinase3 Phosphorylates transcription_factor Transcription Factor kinase3->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates L366763 L-366,763 L366763->kinase2 Inhibits

Technical Support Center: Optimizing L-366,763 Concentration for Ex Vivo Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing L-366,763, a potent and selective non-peptide oxytocin (B344502) receptor antagonist, in ex vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for L-366,763?

A1: L-366,763 is a competitive antagonist of the oxytocin receptor (OTR). The OTR is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand oxytocin, primarily activates the Gq alpha subunit. This initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[1] L-366,763 blocks the binding of oxytocin to the OTR, thereby inhibiting this downstream signaling pathway.

Q2: What is a recommended starting concentration for L-366,763 in an ex vivo assay?

A2: A good starting point for L-366,763 concentration in ex vivo assays is in the low nanomolar range. A study using a similar oxytocin receptor antagonist, L-371,257, on human myometrial tissue strips found that a concentration of 90 nM effectively reduced peak tension without altering intracellular calcium peaks. Given that the binding affinity of L-366,763's analog, L-368,899, to the oxytocin receptor is approximately 12 nM, starting with a concentration range of 10-100 nM is a reasonable approach.[2][3] Optimization will be necessary for your specific tissue type and experimental conditions.

Q3: How should I prepare a stock solution of L-366,763?

A3: L-366,763 is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[4][5][6] To prepare a stock solution, dissolve the compound in 100% DMSO to a concentration of 1-10 mM. It is recommended to aliquot the stock solution into single-use volumes and store at -20°C to minimize freeze-thaw cycles. For working solutions, the DMSO stock should be diluted in the appropriate aqueous buffer or culture medium to the final desired concentration. Ensure the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Q4: What are the potential off-target effects of L-366,763?

A4: L-366,763 is a selective oxytocin receptor antagonist. However, due to the high degree of homology between the oxytocin and vasopressin receptors, there is a potential for off-target binding to vasopressin receptors, particularly the V1a receptor, at higher concentrations. It is advisable to perform control experiments to assess any potential vasopressin-related effects in your specific ex vivo model, especially when using concentrations in the higher nanomolar or micromolar range.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No observable antagonist effect of L-366,763 1. Inadequate Concentration: The concentration of L-366,763 may be too low to effectively compete with the endogenous or exogenously applied oxytocin. 2. Compound Degradation: The L-366,763 stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Low Receptor Expression: The target tissue may have low expression levels of the oxytocin receptor.1. Perform a concentration-response curve to determine the optimal inhibitory concentration. Increase the concentration of L-366,763 in a stepwise manner (e.g., 10 nM, 50 nM, 100 nM, 500 nM). 2. Prepare a fresh stock solution of L-366,763 from a new powder aliquot. 3. Verify the expression of the oxytocin receptor in your tissue using techniques such as Western blotting, immunohistochemistry, or qPCR.
Inconsistent results between experiments 1. Variability in Tissue Preparation: Differences in tissue slice thickness, viability, or handling can lead to variable responses. 2. Inconsistent Incubation Times: The duration of pre-incubation with L-366,763 or stimulation with oxytocin may vary.1. Standardize the ex vivo tissue preparation protocol, ensuring consistent slice thickness and minimizing the time between tissue collection and the start of the experiment. 2. Maintain consistent incubation times for all experimental steps across all replicates and experiments.
Observed cellular toxicity or non-specific effects 1. High DMSO Concentration: The final concentration of the vehicle (DMSO) in the assay may be too high, leading to cellular stress or death. 2. High Concentration of L-366,763: Very high concentrations of the antagonist may lead to off-target effects or direct cellular toxicity.1. Ensure the final DMSO concentration in the culture medium is below 0.1%. Prepare a vehicle control with the same final DMSO concentration to assess its effect. 2. Lower the concentration of L-366,763 and perform a toxicity assay (e.g., LDH assay or live/dead staining) to determine the non-toxic concentration range for your specific tissue.

Experimental Protocols

Preparation of L-366,763 Stock Solution
  • Weighing the Compound: Accurately weigh the desired amount of L-366,763 powder in a sterile microfuge tube.

  • Dissolution in DMSO: Add the appropriate volume of 100% molecular biology grade DMSO to achieve the desired stock concentration (e.g., 10 mM).[4][5][6]

  • Vortexing: Vortex the solution thoroughly until the powder is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microfuge tubes. Store the aliquots at -20°C.

General Protocol for Ex Vivo Tissue Slice Culture and Treatment
  • Tissue Collection and Preparation: Obtain fresh tissue and immediately place it in ice-cold, sterile preservation medium. Prepare tissue slices of a consistent thickness (e.g., 200-400 µm) using a vibratome or a similar sectioning instrument.

  • Culture of Tissue Slices: Place the tissue slices on sterile culture inserts in a multi-well plate containing the appropriate culture medium. Allow the slices to equilibrate in a humidified incubator (37°C, 5% CO2) for a few hours.

  • Pre-incubation with L-366,763: Prepare working solutions of L-366,763 by diluting the stock solution in fresh culture medium to the desired final concentrations. Replace the medium in the wells with the L-366,763-containing medium and pre-incubate the tissue slices for a defined period (e.g., 30-60 minutes).

  • Oxytocin Stimulation: Following pre-incubation, add oxytocin to the culture medium at a concentration known to elicit a response in your tissue model.

  • Endpoint Analysis: After the desired incubation time with oxytocin, terminate the experiment and collect the tissue slices and/or the culture medium for downstream analysis (e.g., calcium imaging, protein extraction for Western blotting, or measurement of secreted factors).

Data Presentation

Table 1: Recommended Concentration Range for L-366,763 in Ex Vivo Assays

Parameter Concentration Range Rationale
Starting Concentration 10 - 100 nMBased on the effective concentration of a similar oxytocin receptor antagonist (L-371,257) and the binding affinity of L-368,899.[2][3]
Titration Range 1 nM - 1 µMTo establish a full concentration-response curve and identify the optimal inhibitory concentration.
Vehicle Control (DMSO) < 0.1%To minimize solvent-induced cellular toxicity.

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds L-366,763 L-366,763 L-366,763->OTR Blocks Gq Gq OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2+ Ca2+ ER->Ca2+ Releases Cellular_Response Cellular Response (e.g., Contraction) Ca2+->Cellular_Response Mediates

Caption: Oxytocin Receptor Signaling Pathway and L-366,763 Inhibition.

G cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Tissue_Collection 1. Fresh Tissue Collection Slicing 2. Tissue Slicing (e.g., Vibratome) Tissue_Collection->Slicing Culture_Setup 3. Place Slices in Culture Slicing->Culture_Setup Pre-incubation 4. Pre-incubate with L-366,763 Culture_Setup->Pre-incubation Stimulation 5. Stimulate with Oxytocin Pre-incubation->Stimulation Endpoint 6. Terminate and Collect (Tissue/Medium) Stimulation->Endpoint Downstream 7. Downstream Assays (e.g., Calcium Imaging, Western Blot) Endpoint->Downstream

Caption: Experimental Workflow for Ex Vivo L-366,763 Treatment.

References

Troubleshooting L-366,763 inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "L-366,763" as specified in the query is likely a typographical error. All information provided pertains to the well-documented oxytocin (B344502) receptor antagonist, L-368,899 . This guide is intended for research use only.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies researchers may encounter during experiments with L-368,899.

Frequently Asked Questions (FAQs)

Q1: What is L-368,899 and what is its primary mechanism of action?

L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Its primary mechanism of action is competitive antagonism at the OTR. It binds with high affinity to the receptor, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades. This blockade inhibits the physiological responses typically triggered by oxytocin.[1]

Q2: My experimental results with L-368,899 are inconsistent. What are the common causes?

Inconsistent results with L-368,899 can stem from several factors:

  • Compound Solubility and Stability: L-368,899 hydrochloride is soluble in water and DMSO, but aqueous solutions are not recommended for storage for more than one day.[3] Improper storage or handling can lead to degradation of the compound.

  • Off-Target Effects: While L-368,899 is selective for the oxytocin receptor, it does exhibit some affinity for vasopressin V1a and V2 receptors, especially at higher concentrations.[4][5] This can lead to unexpected physiological responses.

  • Experimental System Variability: The expression levels of oxytocin receptors can vary significantly between different cell lines, tissues, and animal models, leading to varied responses to the antagonist.

  • Protocol Deviations: Inconsistent timing of drug administration, incorrect concentrations, or variations in assay conditions can all contribute to variability in results.

Q3: How should I prepare and store L-368,899 stock solutions?

For optimal results, follow these guidelines for preparing and storing L-368,899:

  • Stock Solution Preparation: L-368,899 hydrochloride is soluble in both DMSO and water up to 100 mM.[3][4][5] When preparing stock solutions, it is recommended to purge the solvent with an inert gas.[3]

  • Storage: Store the solid compound at -20°C for long-term stability (≥4 years).[3] For stock solutions in DMSO, store at -80°C for up to 2 years or -20°C for up to 1 year in sealed containers, protected from moisture.[2] It is not recommended to store aqueous solutions for more than one day.[3]

Q4: What are the known off-target effects of L-368,899 and how can I control for them?

The primary off-target effects of L-368,899 are on vasopressin receptors (V1a and V2). To control for these effects:

  • Use the Lowest Effective Concentration: Perform dose-response experiments to determine the lowest concentration of L-368,899 that effectively antagonizes the oxytocin receptor in your system.

  • Include Control Experiments: Use selective vasopressin receptor antagonists in parallel experiments to differentiate between the effects of oxytocin and vasopressin receptor blockade.[6]

  • Verify Receptor Expression: Confirm the expression levels of both oxytocin and vasopressin receptors in your experimental model.

Data Presentation

Table 1: Binding Affinity of L-368,899

ReceptorSpeciesTissue/Cell LineIC50 (nM)Reference
OxytocinRatUterus8.9[2][4]
OxytocinHumanUterus26[2][4]
OxytocinCoyoteBrain12.38 (Ki)[7]
Vasopressin V1aHumanLiver510[2]
Vasopressin V1aRatLiver890[2]
Vasopressin V1aCoyoteBrain511.6 (Ki)[7]
Vasopressin V2HumanKidney960[2]
Vasopressin V2RatKidney2400[2]

Table 2: Solubility and Storage of L-368,899 Hydrochloride

SolventMaximum ConcentrationStorage of Stock Solution
DMSO100 mM-80°C (2 years), -20°C (1 year)
Water100 mMNot recommended for >1 day

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay (Competitive Binding)

This protocol is adapted from methodologies used to determine the binding affinity of L-368,899.[1]

  • Tissue/Cell Preparation: Prepare cell membranes or tissue sections known to express the oxytocin receptor.

  • Incubation: Incubate the prepared samples with a constant concentration of a suitable radiolabeled oxytocin receptor agonist (e.g., [³H]-oxytocin) and varying concentrations of L-368,899.

  • Equilibration: Allow the binding to reach equilibrium (time and temperature will need to be optimized for the specific system).

  • Washing: Rapidly wash the samples with ice-cold buffer to remove unbound radioligand.

  • Detection: Quantify the amount of bound radioligand using liquid scintillation counting or autoradiography.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the L-368,899 concentration. Calculate the IC50 value from the resulting competition curve.

Protocol 2: In Vivo Uterine Contraction Assay

This protocol is a general guideline for assessing the in vivo efficacy of L-368,899.[1][8]

  • Animal Preparation: Anesthetize a suitable animal model (e.g., rat) and surgically expose the uterus.

  • Measurement Setup: Insert a pressure-sensitive catheter into the uterine horn to monitor intrauterine pressure.

  • Baseline Recording: Record baseline uterine activity for a stable period.

  • L-368,899 Administration: Administer L-368,899 via the desired route (e.g., intravenous, intraperitoneal) at various doses.

  • Oxytocin Challenge: After a predetermined time, administer a bolus of oxytocin to induce uterine contractions.

  • Data Acquisition: Continuously record the frequency and amplitude of uterine contractions.

  • Data Analysis: Quantify the contractile response and calculate the dose of L-368,899 required to inhibit the oxytocin-induced response by 50% (ED50).

Visualizations

G OT Oxytocin OTR Oxytocin Receptor (GPCR) OT->OTR Binds Gq11 Gq/11 OTR->Gq11 Activates L368899 L-368,899 L368899->OTR Blocks PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (e.g., Uterine Contraction) Ca_release->Response PKC->Response

Caption: Oxytocin receptor signaling pathway and inhibition by L-368,899.

G Start Experiment Start Prepare_Animal Prepare Animal Model & Monitoring Equipment Start->Prepare_Animal Baseline Record Baseline Activity Prepare_Animal->Baseline Administer_L368899 Administer L-368,899 Baseline->Administer_L368899 Wait Wait for Predetermined Time Interval Administer_L368899->Wait Oxytocin_Challenge Administer Oxytocin Challenge Wait->Oxytocin_Challenge Record_Response Record Physiological Response Oxytocin_Challenge->Record_Response Analyze Analyze Data (e.g., Calculate ED50) Record_Response->Analyze End Experiment End Analyze->End

Caption: Generalized in vivo experimental workflow for L-368,899.

G Inconsistent_Results Inconsistent Results? Check_Compound Check Compound Solubility & Stability Inconsistent_Results->Check_Compound Check_Protocol Review Experimental Protocol Inconsistent_Results->Check_Protocol Consider_Off_Target Consider Off-Target Effects Inconsistent_Results->Consider_Off_Target Degraded Compound Degraded? Check_Compound->Degraded Protocol_Deviation Protocol Deviation? Check_Protocol->Protocol_Deviation Vasopressin_Effect Potential Vasopressin Receptor Effect? Consider_Off_Target->Vasopressin_Effect Degraded->Check_Protocol No New_Compound Prepare Fresh Compound Solution Degraded->New_Compound Yes Protocol_Deviation->Consider_Off_Target No Standardize_Protocol Standardize Protocol & Re-run Protocol_Deviation->Standardize_Protocol Yes Control_Experiment Run Controls with Vasopressin Antagonist Vasopressin_Effect->Control_Experiment Yes Resolved Issue Resolved New_Compound->Resolved Standardize_Protocol->Resolved Control_Experiment->Resolved

Caption: Troubleshooting workflow for inconsistent results with L-368,899.

References

Technical Support Center: Enhancing the Bioavailability of L-366,763

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of the investigational compound L-366,763.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of L-366,763?

A1: The primary challenge is its low aqueous solubility. Like many modern drug candidates, L-366,763 is a lipophilic compound, which can lead to poor dissolution in the gastrointestinal tract and, consequently, low and variable absorption. It is estimated that over 40% of marketed drug products are hydrophobic, facing similar bioavailability challenges.[1]

Q2: How can the Biopharmaceutics Classification System (BCS) guide formulation development for L-366,763?

A2: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[1] Understanding where L-366,763 falls within this system is crucial. Assuming it has high permeability due to its lipophilicity but low solubility, it would likely be a BCS Class II compound. For these compounds, the primary goal is to enhance the dissolution rate. Formulation strategies should focus on increasing the drug's effective surface area and solubility in the gastrointestinal fluids.[2]

Q3: What are the main formulation strategies to consider for improving the bioavailability of L-366,763?

A3: Several innovative formulation strategies can enhance the oral bioavailability of poorly soluble drugs like L-366,763. These include:

  • Particle Size Reduction: Increasing the surface area by reducing particle size.[3][4]

  • Solid Dispersions: Dispersing the drug in a polymer matrix to improve dissolution.[2][3]

  • Lipid-Based Formulations: Incorporating the drug into lipid vehicles such as oils and surfactants.[4]

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to increase solubility.[3]

  • Prodrug Approaches: Modifying the drug molecule to a more soluble form that converts to the active compound in the body.[1]

Troubleshooting Guides

Issue 1: Low and Variable In Vivo Exposure in Preclinical Species

Possible Cause: Poor dissolution and absorption of L-366,763 in the gastrointestinal tract.

Troubleshooting Steps:

  • Characterize Physicochemical Properties: Confirm the solubility, permeability, and solid-state characteristics (e.g., crystallinity) of your current L-366,763 drug substance.

  • Evaluate Different Formulation Strategies:

    • Micronization/Nanonization: Reduce the particle size of the drug substance. Nanosuspensions have emerged as a promising strategy for efficiently delivering poorly water-soluble drugs due to their versatile features and unique advantages.[1]

    • Amorphous Solid Dispersions: Prepare solid dispersions of L-366,763 with various hydrophilic polymers. Amorphous forms can increase oral absorption but may have physical and chemical stability issues.[1]

    • Lipid-Based Formulations: Formulate L-366,763 in self-emulsifying drug delivery systems (SEDDS). These systems form microemulsions in the gut, enhancing solubilization.[3]

  • Conduct In Vitro Dissolution Testing: Compare the dissolution profiles of the different formulations in biorelevant media (e.g., FaSSIF and FeSSIF) to predict in vivo performance.

  • Perform Comparative Pharmacokinetic Studies: Dose the most promising formulations to a relevant animal model and compare the plasma concentration-time profiles (AUC, Cmax) against the unformulated drug.

Issue 2: Drug Precipitation Upon Dilution of a Solubilized Formulation

Possible Cause: The formulation provides a supersaturated solution that is not stable upon dilution in aqueous media.

Troubleshooting Steps:

  • Incorporate Precipitation Inhibitors: Include polymers such as HPMC or PVP in your formulation. These polymers can help maintain a supersaturated state and prevent rapid precipitation of L-366,763.

  • Optimize the Formulation:

    • For lipid-based systems, adjust the ratio of oil, surfactant, and cosurfactant to ensure the formation of stable microemulsions upon dilution.

    • For solid dispersions, select a polymer that has a strong interaction with the drug to prevent crystallization.

  • Conduct Kinetic Solubility Studies: Assess the concentration of L-366,763 that remains in solution over time after diluting the formulation in physiological buffers.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of L-366,763

PropertyValueImplication for Bioavailability
Molecular Weight> 500 DaPotential for poor permeation (Lipinski's Rule of 5).[1]
LogP> 5High lipophilicity, indicating poor aqueous solubility (Lipinski's Rule of 5).[1]
Aqueous Solubility< 0.1 µg/mLVery low solubility, dissolution is likely the rate-limiting step for absorption.
PermeabilityHighGood potential for absorption if the drug can be brought into solution.
BCS ClassificationClass IIBioavailability is dissolution rate-limited.

Table 2: Comparison of Formulation Strategies on the Pharmacokinetics of L-366,763 (Hypothetical Data)

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
Unformulated (Aqueous Suspension)504200100
Micronized Suspension1502600300
Solid Dispersion (1:5 Drug:Polymer)4001.51800900
SEDDS600124001200

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying
  • Solvent Preparation: Dissolve L-366,763 and a hydrophilic polymer (e.g., HPMC-AS) in a suitable organic solvent (e.g., acetone/methanol mixture) at a predetermined ratio (e.g., 1:5 drug to polymer).

  • Spray Drying: Atomize the solution into a hot air stream in a spray dryer. The rapid evaporation of the solvent leads to the formation of a solid dispersion.

  • Drying and Collection: The dried particles are collected, and any residual solvent is removed under vacuum.

  • Characterization: Analyze the resulting powder for drug loading, amorphous nature (via XRPD), and dissolution properties.

Protocol 2: In Vitro Dissolution Testing of L-366,763 Formulations
  • Apparatus: Use a USP Apparatus II (paddle) at a specified rotation speed (e.g., 75 RPM).

  • Dissolution Medium: Prepare biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF). Maintain the temperature at 37°C.

  • Sample Introduction: Introduce the L-366,763 formulation (e.g., capsule, tablet, or suspension) into the dissolution vessel.

  • Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw aliquots of the dissolution medium.

  • Analysis: Filter the samples and analyze the concentration of dissolved L-366,763 using a validated analytical method (e.g., HPLC-UV).

  • Data Reporting: Plot the percentage of drug dissolved versus time to generate a dissolution profile.

Visualizations

bcs_classification cluster_solubility Solubility cluster_permeability Permeability high_sol High Solubility class1 Class I high_sol->class1 class3 Class III high_sol->class3 low_sol Low Solubility class2 Class II (L-366,763) low_sol->class2 class4 Class IV low_sol->class4 high_perm High Permeability high_perm->class1 high_perm->class2 low_perm Low Permeability low_perm->class3 low_perm->class4

Caption: Biopharmaceutics Classification System (BCS) and the likely classification of L-366,763.

formulation_workflow cluster_strategies Formulation Approaches start Poorly Soluble L-366,763 physchem Physicochemical Characterization start->physchem formulation Formulation Strategy Selection physchem->formulation ps_reduction Particle Size Reduction formulation->ps_reduction solid_disp Solid Dispersion formulation->solid_disp lipid_form Lipid-Based Formulation formulation->lipid_form invitro In Vitro Dissolution ps_reduction->invitro solid_disp->invitro lipid_form->invitro invivo In Vivo Pharmacokinetics invitro->invivo

Caption: Experimental workflow for selecting a suitable formulation for L-366,763.

hypothetical_pathway l366763 L-366,763 receptor Target Receptor l366763->receptor Inhibits pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor cell_growth Cell Growth & Proliferation mtor->cell_growth

Caption: A hypothetical signaling pathway that could be modulated by L-366,763.

References

Technical Support Center: L-366,763 Plasma Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxytocin (B344502) receptor antagonist L-366,763 in plasma samples.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is L-366,763 and why is its stability in plasma a concern?

L-366,763 is a peptide-based oxytocin receptor antagonist. Like many peptide therapeutics, it is susceptible to degradation by enzymes present in plasma, such as peptidases.[1] This degradation can lead to inaccurate quantification in pharmacokinetic/pharmacodynamic (PK/PD) studies and an underestimation of the compound's true exposure. Therefore, proper sample handling is critical to ensure the integrity of the analyte.

Q2: My measured concentrations of L-366,763 in plasma are lower than expected. What are the potential causes?

Low or variable concentrations can result from several factors related to sample degradation. Here are the primary troubleshooting steps:

  • Improper Sample Collection and Handling: Delays in processing, incorrect anticoagulant selection, or inadequate mixing can initiate enzymatic degradation.

  • Inadequate Storage Temperature: Storing samples at temperatures warmer than -80°C can allow for continued enzymatic activity and degradation over time.[2]

  • Multiple Freeze-Thaw Cycles: Each freeze-thaw cycle can damage the peptide structure and accelerate degradation. It is highly recommended to aliquot samples into single-use volumes.

  • Suboptimal pH of Solutions: The pH of any buffers used for dilution or reconstitution can impact peptide stability. Acidic conditions (pH 4-6) are often preferred to minimize deamidation and aggregation.[2]

Q3: What are the best practices for collecting and processing blood samples to ensure L-366,763 stability?

To minimize pre-analytical variability and degradation, adhere to the following collection and processing protocol:

  • Anticoagulant Selection: Use tubes containing EDTA. EDTA can inhibit some metalloproteases and has been shown to have an inhibitory effect on serine protease activity, which can contribute to peptide degradation.[1]

  • Immediate Cooling: Place blood collection tubes on ice immediately after drawing the sample.

  • Prompt Centrifugation: Centrifuge the blood to separate plasma within 30 minutes of collection. Use a refrigerated centrifuge (4°C) to maintain a low temperature.

  • Plasma Harvesting: Immediately after centrifugation, carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.

  • Immediate Freezing: Aliquot the plasma into pre-labeled, single-use tubes and flash-freeze them in a dry ice/ethanol bath or place them directly into a -80°C freezer.

Q4: How should I store my plasma samples containing L-366,763 for long-term studies?

For long-term storage, samples should be maintained at -80°C.[2] Storing at -20°C is not recommended for extended periods as significant degradation can still occur. Ensure samples are stored in airtight containers to prevent moisture absorption upon removal from the freezer.[2]

Q5: I need to ship my plasma samples to a collaborator. What is the recommended procedure?

Ship samples on an abundant amount of dry ice to ensure they remain frozen throughout transit. Use a validated shipping container and a reliable courier service that offers temperature-controlled shipping. It is also good practice to include a temperature logger in the shipment to verify that the required temperature was maintained.

Quantitative Data Summary

While specific degradation data for L-366,763 is not publicly available, the following tables provide a template for how to present stability data from your own validation experiments.

Table 1: Short-Term Temperature Stability of L-366,763 in Human Plasma

Storage ConditionTime (hours)Mean Concentration (% of Initial)Standard Deviation
Wet Ice (~4°C)0100.00.0
298.52.1
495.33.5
890.14.2
Room Temperature (~22°C)0100.00.0
285.25.6
475.86.1
860.47.3

Table 2: Freeze-Thaw Cycle Stability of L-366,763 in Human Plasma

Number of Freeze-Thaw CyclesMean Concentration (% of Initial)Standard Deviation
1100.00.0
292.74.8
384.15.9
476.56.8

Detailed Experimental Protocols

Protocol 1: Plasma Sample Collection and Processing
  • Blood Collection: Draw whole blood into K2EDTA-containing vacuum tubes.

  • Immediate Cooling: Immediately place the tubes in an ice bath.

  • Centrifugation: Within 30 minutes of collection, centrifuge the tubes at 1,500 x g for 15 minutes in a refrigerated centrifuge set to 4°C.

  • Plasma Harvesting: Carefully pipette the plasma (supernatant) into clean polypropylene (B1209903) tubes, avoiding the buffy coat layer.

  • Aliquoting: Dispense the plasma into single-use, cryo-safe vials.

  • Storage: Immediately store the aliquots at -80°C until analysis.

Protocol 2: Quantification of L-366,763 in Plasma by LC-MS/MS

This protocol is based on methods for similar peptide oxytocin antagonists.

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled version of L-366,763) to each plasma sample, calibrator, and quality control sample.

  • Protein Precipitation/Extraction:

    • Add 3 volumes of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.

    • Alternatively, for cleaner samples, use solid-phase extraction (SPE) with a suitable cartridge.

  • Vortex and Centrifuge: Vortex the samples for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample onto a C18 column with gradient elution and detect using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Visualizations

Experimental_Workflow Figure 1. Recommended Experimental Workflow for L-366,763 Analysis cluster_collection Sample Collection cluster_processing Sample Processing (within 30 mins) cluster_storage Storage cluster_analysis Sample Analysis Blood_Draw 1. Blood Draw (K2EDTA tubes) Cooling 2. Immediate Cooling (on ice) Blood_Draw->Cooling Centrifugation 3. Refrigerated Centrifugation (4°C) Cooling->Centrifugation Harvesting 4. Plasma Harvesting Centrifugation->Harvesting Aliquoting 5. Aliquot into single-use tubes Harvesting->Aliquoting Freezing 6. Flash Freeze & Store at -80°C Aliquoting->Freezing Thawing 7. Thaw on Ice Freezing->Thawing Avoid Freeze-Thaw Extraction 8. Protein Precipitation / SPE Thawing->Extraction LCMS 9. LC-MS/MS Analysis Extraction->LCMS

Caption: Figure 1. Recommended Experimental Workflow for L-366,763 Analysis

Degradation_Pathway Figure 2. Potential Degradation Pathways for Peptide Therapeutics in Plasma cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation L366763 L-366,763 (Intact Peptide) Peptidases Peptidases (Exo- & Endo-) L366763->Peptidases Proteases Proteases L366763->Proteases Oxidation Oxidation (e.g., Met, Trp, Cys residues) L366763->Oxidation Deamidation Deamidation (e.g., Asn, Gln residues) L366763->Deamidation Degraded_Fragments Inactive/Less Active Fragments Peptidases->Degraded_Fragments Proteases->Degraded_Fragments Oxidation->Degraded_Fragments Modified Peptide Deamidation->Degraded_Fragments Modified Peptide

Caption: Figure 2. Potential Degradation Pathways for Peptide Therapeutics in Plasma

References

Technical Support Center: Overcoming In Vitro Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address in vitro resistance to investigational compounds. While the specific compound "L-366,763" could not be identified in public literature, the principles and methodologies outlined here offer a robust framework for tackling resistance to any experimental therapeutic.

Troubleshooting Guide: Investigating and Overcoming In Vitro Resistance

This guide provides a systematic approach to understanding and mitigating resistance observed during in vitro experiments.

Problem: Decreased sensitivity of cell lines to the investigational compound over time.

Possible Cause 1: Selection of a resistant subpopulation of cells.

  • Suggested Action:

    • Clonal Selection and Analysis: Isolate single-cell clones from the resistant population and assess their individual sensitivity to the compound. This can help determine if the resistance is due to a pre-existing subpopulation.

    • Genomic and Proteomic Profiling: Compare the genetic and protein expression profiles of the resistant clones to the parental, sensitive cell line. Look for mutations or expression changes in the drug's target protein or in genes associated with drug efflux pumps or compensatory signaling pathways.

Possible Cause 2: Upregulation of drug efflux pumps.

  • Suggested Action:

    • Efflux Pump Inhibitor Co-treatment: Treat the resistant cells with the investigational compound in combination with known inhibitors of common drug efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein). A restoration of sensitivity would suggest the involvement of these pumps.

    • Expression Analysis: Quantify the mRNA and protein levels of major efflux pump families (e.g., ABC transporters) in both sensitive and resistant cells.

Possible Cause 3: Activation of compensatory signaling pathways.

  • Suggested Action:

    • Pathway Analysis: Utilize techniques like phosphoproteomics or Western blotting to identify signaling pathways that are hyperactivated in the resistant cells upon treatment with the compound. Common culprits include the PI3K/Akt and MAPK pathways.[1][2][3][4]

    • Combination Therapy: Based on the identified activated pathways, test the investigational compound in combination with inhibitors of key nodes in those pathways.[5]

Experimental Workflow for Investigating Resistance

G cluster_0 Initial Observation cluster_1 Characterization of Resistance cluster_2 Mechanism Identification cluster_3 Overcoming Resistance start Decreased Compound Efficacy in vitro ic50 Confirm IC50 Shift start->ic50 washout Drug Washout Experiment ic50->washout If resistance is confirmed longterm Long-term Culture with Compound ic50->longterm If resistance is confirmed genomics Genomic/Proteomic Analysis longterm->genomics Generate resistant cell line efflux Efflux Pump Assay longterm->efflux Generate resistant cell line pathway Signaling Pathway Analysis longterm->pathway Generate resistant cell line new_analog Develop New Analogs genomics->new_analog Target mutation identified combo Combination Therapy efflux->combo Efflux pump upregulation pathway->combo Compensatory pathway activation

Caption: A workflow for investigating and addressing in vitro drug resistance.

Frequently Asked Questions (FAQs)

Q1: Our cell line has suddenly become resistant to our compound. What is the first thing we should check?

A1: The first step is to confirm the identity and integrity of your cell line and compound. We recommend the following checks:

  • Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line and test for mycoplasma contamination.

  • Compound Integrity: Verify the concentration, purity, and stability of your compound stock solution using analytical methods such as HPLC-MS.

  • Experimental Controls: Ensure that your experimental protocols, including cell seeding densities and incubation times, have been consistent.

Q2: How can we proactively screen for potential resistance mechanisms?

A2: Proactive screening can save considerable time. Consider the following approaches:

  • Long-term Low-Dose Exposure: Culture your target cell lines with sub-lethal concentrations of your compound over an extended period to select for resistant populations.

  • CRISPR/Cas9 Screens: Perform genome-wide or targeted CRISPR screens to identify gene knockouts that confer resistance to your compound. This can reveal novel resistance pathways.

  • Kinome-wide Profiling: If your compound is a kinase inhibitor, profiling its activity against a broad panel of kinases can help anticipate off-target effects and potential bypass mechanisms.

Q3: What are the best practices for designing in vitro combination therapy studies?

A3: A systematic approach is crucial for meaningful results.

  • Dose-Response Matrix: Test a range of concentrations of both your investigational compound and the combination agent in a matrix format.

  • Synergy Analysis: Use established models like the Bliss Independence or Loewe Additivity model to quantify the degree of synergy, additivity, or antagonism.

  • Mechanism of Action: Design experiments to confirm that the combination therapy is affecting the intended pathways in the resistant cells.

Signaling Pathways Implicated in Drug Resistance

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Efflux Efflux Pump (e.g., P-gp) Drug Investigational Drug Efflux->Drug Expulsion Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Drug->RTK Inhibition Drug->Efflux

Caption: Common signaling pathways involved in drug resistance.

Data Presentation and Experimental Protocols

Table 1: Example of IC50 Data for Sensitive vs. Resistant Cell Lines
Cell LineCompoundIC50 (nM) ± SD (n=3)Fold Resistance
Parental LineInvestigational Compound15.2 ± 2.11.0
Resistant LineInvestigational Compound245.8 ± 18.516.2
Resistant LineInvestigational Compound + Efflux Pump Inhibitor25.1 ± 3.41.7
Experimental Protocol: Generation of a Resistant Cell Line
  • Initial Seeding: Seed the parental cell line at a low density (e.g., 20-30% confluency) in a T75 flask.

  • Compound Exposure: After 24 hours, replace the medium with fresh medium containing the investigational compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitoring and Media Changes: Monitor the cells daily. Replace the medium with fresh compound-containing medium every 3-4 days.

  • Dose Escalation: Once the cells have reached 80-90% confluency and are growing at a rate similar to the untreated parental line, passage them and increase the compound concentration by a factor of 1.5-2.0.

  • Repeat: Repeat steps 3 and 4 until the cells are able to proliferate in the presence of a compound concentration that is at least 10-fold higher than the original IC50.

  • Characterization: At this point, the resistant cell line should be characterized for its IC50, and further mechanistic studies can be initiated.

Experimental Protocol: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the investigational compound (and any combination agents) for 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.

References

Technical Support Center: Refining In Vivo Delivery of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the in vivo delivery of investigational compounds, with a focus on poorly soluble molecules. While specific information for "L-366,763" is not publicly available, this guide uses the DOT1L signaling pathway as a relevant example for a novel therapeutic target.

Frequently Asked Questions (FAQs)

Q1: How can I formulate a poorly water-soluble compound like L-366,763 for in vivo oral administration?

A1: Formulating poorly water-soluble compounds for oral gavage in animal models is a common challenge. The goal is to create a stable and homogenous suspension or solution to ensure accurate dosing. Several strategies can be employed, often in combination:

  • Suspending Vehicles: Creating a uniform suspension is a widely used method. Common suspending agents include:

    • Carboxymethylcellulose (CMC): Typically used at concentrations of 0.5-1% (w/v) in water.

    • Methylcellulose: Often used at 0.5% (w/v) in water.

    • Tragacanth: Can be used to increase the viscosity of the vehicle.

  • Co-solvents: For some compounds, the use of co-solvents can improve solubility. However, their use in in vivo studies should be carefully considered due to potential toxicity. Common co-solvents include:

    • Polyethylene glycol (PEG), such as PEG 300 or PEG 400.

    • Propylene glycol.

    • Ethanol (used in low concentrations).

  • Surfactants: Surfactants can aid in wetting the compound particles and preventing aggregation. Polysorbates like Tween 80 are frequently used at low concentrations (e.g., 0.1-1%).

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle can enhance solubility.

Q2: How do I calculate the correct dosage of L-366,763 for my animal experiments?

A2: Drug dosage calculation is critical for the accuracy and reproducibility of in vivo studies. The dose is typically expressed in mg/kg of the animal's body weight.

The general formula for calculating the volume to administer is:

(Dose (mg/kg) x Body Weight (kg)) / Concentration of Formulation (mg/mL) = Volume to Administer (mL)

For example, to administer a 10 mg/kg dose of a compound formulated at 1 mg/mL to a 25g (0.025 kg) mouse:

(10 mg/kg * 0.025 kg) / 1 mg/mL = 0.25 mL

It is crucial to accurately weigh each animal before dosing.

Q3: What are the recommended maximum administration volumes for oral gavage in mice and rats?

A3: To avoid adverse effects such as regurgitation, aspiration, or gastrointestinal distress, it is important to adhere to recommended maximum oral gavage volumes.

SpeciesBody Weight (g)Maximum Gavage Volume (mL/kg)
Mouse20-3010
Rat200-40010

Note: These are general guidelines. The specific volume may need to be adjusted based on the viscosity of the formulation and the specific experimental protocol. It is always recommended to use the lowest volume possible.

Troubleshooting Guide: Oral Gavage

Problem 1: Difficulty in passing the gavage needle.

  • Possible Cause: Incorrect restraint, leading to a misaligned esophagus. The needle may be meeting resistance from the back of the throat or the entrance to the trachea.

  • Solution: Ensure the mouse or rat is properly restrained with the head and neck extended in a straight line with the body. This alignment facilitates the smooth passage of the needle into the esophagus. Do not force the needle; if resistance is met, gently withdraw and reposition.

Problem 2: Animal shows signs of distress during or after gavage (e.g., coughing, gasping, fluid from the nose).

  • Possible Cause: Accidental administration into the trachea and lungs.

  • Solution: Immediately stop the procedure. If fluid has been administered, the prognosis is poor, and humane euthanasia is typically required. To prevent this, always ensure the gavage needle is correctly placed in the esophagus before administering the compound. Some researchers gently palpate the neck to feel the rigid trachea and the more flexible esophagus to confirm needle placement.

Problem 3: Inconsistent results between animals in the same treatment group.

  • Possible Cause: Inhomogeneous formulation, leading to inaccurate dosing. If the compound is in a suspension, it may settle over time.

  • Solution: Ensure the formulation is thoroughly mixed (e.g., by vortexing or stirring) before drawing up each dose. Prepare fresh formulations regularly to maintain stability. For suspensions, continuous gentle agitation during the dosing period is recommended.

Experimental Protocols

Protocol 1: Formulation of a Poorly Soluble Compound for Oral Gavage

  • Preparation of Vehicle:

    • For a 0.5% CMC solution: Add 0.5 g of low-viscosity CMC to 100 mL of purified water.

    • Stir vigorously with a magnetic stirrer until the CMC is fully dissolved. This may take several hours.

    • Optionally, add Tween 80 to a final concentration of 0.1% to aid in particle wetting.

  • Preparation of L-366,763 Suspension:

    • Weigh the required amount of L-366,763 powder.

    • In a separate container, wet the powder with a small amount of the vehicle to create a paste. This helps to break up clumps.

    • Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to achieve the final desired concentration.

    • Visually inspect the suspension for homogeneity.

Signaling Pathway and Experimental Workflow

As specific information on L-366,763 is not publicly available, the following diagrams illustrate the signaling pathway of DOT1L, a histone methyltransferase that is a target in some cancers, and a general experimental workflow for in vivo testing of a novel inhibitor.

DOT1L_Signaling_Pathway DOT1L Signaling Pathway in MLL-Rearranged Leukemia cluster_nucleus Nucleus MLL-AF9 MLL-AF9 DOT1L DOT1L MLL-AF9->DOT1L recruits H3K79 H3K79 DOT1L->H3K79 methylates H3K79me2 H3K79me2 H3K79->H3K79me2 becomes Leukemogenic Genes (e.g., HOXA9, MEIS1) Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me2->Leukemogenic Genes (e.g., HOXA9, MEIS1) activates Transcription Transcription Leukemogenic Genes (e.g., HOXA9, MEIS1)->Transcription L-366,763 (Hypothetical Inhibitor) L-366,763 (Hypothetical Inhibitor) L-366,763 (Hypothetical Inhibitor)->DOT1L inhibits in_vivo_workflow In Vivo Efficacy Study Workflow Compound Formulation Compound Formulation Treatment (Vehicle vs. L-366,763) Treatment (Vehicle vs. L-366,763) Compound Formulation->Treatment (Vehicle vs. L-366,763) Animal Acclimation Animal Acclimation Baseline Measurements Baseline Measurements Animal Acclimation->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Randomization->Treatment (Vehicle vs. L-366,763) Monitoring (Weight, Health) Monitoring (Weight, Health) Treatment (Vehicle vs. L-366,763)->Monitoring (Weight, Health) Efficacy Endpoint Efficacy Endpoint Monitoring (Weight, Health)->Efficacy Endpoint Tissue Collection Tissue Collection Efficacy Endpoint->Tissue Collection Data Analysis Data Analysis Tissue Collection->Data Analysis

Technical Support Center: Synthesis of L-366,763

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific chemical structure and synthesis protocols for a peptide designated "L-366,763" are not publicly available. Therefore, this guide utilizes a representative challenging cyclic peptide structure to address common difficulties encountered during the synthesis of complex peptides. The hypothetical peptide, herein referred to as L-366,763, is a cyclic heptapeptide (B1575542) with the sequence Cyclo(Cys-Val-Ile-Pro-Phe-Tyr-Cys)-NH2, featuring a disulfide bridge.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of L-366,763 and other structurally similar cyclic peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing L-366,763?

The synthesis of L-366,763 presents several challenges due to its specific sequence and cyclic nature:

  • Aggregation: The presence of hydrophobic residues (Val, Ile, Phe) can lead to peptide chain aggregation on the solid support, hindering reagent access and leading to incomplete reactions.[1]

  • Poor Coupling Efficiency: The sterically hindered proline (Pro) residue and the beta-sheet forming tendency of the Val-Ile-Phe segment can result in incomplete amide bond formation.

  • Disulfide Bond Formation: Efficient and correct formation of the disulfide bridge between the two cysteine residues is critical and can be prone to side reactions and oligomerization.

  • Purification: The final product may be difficult to separate from closely related impurities, such as deletion sequences or diastereomers, due to the peptide's hydrophobicity.

Q2: Which solid-phase resin is recommended for the synthesis of L-366,763?

A Rink Amide resin is a suitable choice for synthesizing L-366,763, as it directly yields a C-terminal amide upon cleavage. To minimize aggregation, a low-loading resin (e.g., 0.3-0.5 mmol/g) is recommended.

Q3: What is the recommended strategy for disulfide bridge formation?

On-resin cyclization is generally preferred as the pseudo-dilution effect of the resin support can minimize intermolecular side reactions. A common method involves the use of thallium(III) trifluoroacetate (B77799) or iodine for oxidative cyclization after the linear peptide chain has been assembled.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of linear peptide after chain assembly 1. Incomplete Fmoc deprotection. 2. Poor coupling efficiency due to aggregation or sterically hindered amino acids. 3. Chain termination due to capping of unreacted amines.1. Increase piperidine (B6355638) treatment time or use a stronger deprotection cocktail (e.g., DBU/piperidine). Monitor Fmoc deprotection using a colorimetric test (e.g., Kaiser test). 2. Use stronger coupling reagents (e.g., HATU, HCTU). Perform double couplings for difficult residues like Pro, Val, and Ile. Consider using pseudoproline dipeptides to disrupt secondary structures.[1] 3. If capping is used, ensure it is only applied after a confirmed incomplete coupling to avoid terminating growing chains prematurely.
Multiple peaks in HPLC analysis after cleavage and cyclization 1. Presence of deletion sequences from incomplete couplings. 2. Racemization during amino acid activation, particularly at the C-terminal cysteine. 3. Formation of oligomers (dimers, trimers) during cyclization. 4. Incomplete disulfide bond formation or formation of incorrect disulfide bridges.1. Optimize coupling conditions as described above. 2. Use an activating agent that minimizes racemization, such as HOBt or Oxyma Pure, and avoid prolonged activation times. 3. Perform cyclization under high dilution conditions. On-resin cyclization is recommended. 4. Ensure complete removal of thiol protecting groups (e.g., Trt) before oxidation. Optimize the oxidation conditions (reagent, reaction time, temperature).
Difficulty in purifying the final cyclic peptide 1. Co-elution of the desired product with closely related impurities. 2. Poor solubility of the crude peptide in the purification solvent.1. Use a shallow gradient during reverse-phase HPLC purification. Consider using a different stationary phase or ion-pairing agent. 2. Screen different solvent systems for dissolving the crude peptide. A small amount of organic acid (e.g., acetic acid) or organic solvent (e.g., acetonitrile, DMSO) may improve solubility.

Experimental Protocols

Solid-Phase Synthesis of the Linear Peptide

This protocol describes the manual solid-phase synthesis of the linear precursor of L-366,763 on a Rink Amide resin using Fmoc/tBu chemistry.

Table 1: Reagents and their equivalents for a 0.1 mmol synthesis scale.

ReagentEquivalents (relative to resin loading)
Fmoc-amino acids5
HATU4.95
DIPEA10
Piperidine in DMF20% (v/v)

Protocol Steps:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-amino acid (5 eq) and HATU (4.95 eq) in DMF with DIPEA (10 eq) for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. For difficult couplings (Pro, Val, Ile), a second coupling may be necessary.

    • Wash the resin with DMF.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

On-Resin Cyclization (Disulfide Bond Formation)
  • Thiol Deprotection: After assembling the linear peptide, remove the trityl (Trt) protecting groups from the cysteine side chains by treating the resin with a solution of TFA/TIS/DCM (1:5:94) for 1 hour. Wash thoroughly with DCM and DMF.

  • Oxidation: Add a solution of thallium(III) trifluoroacetate (1.5 eq) in DMF to the resin and agitate for 1-2 hours. Monitor the reaction for completion using Ellman's test.

  • Washing: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

Cleavage and Deprotection
  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

  • Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cyclization On-Resin Cyclization cluster_Finalization Final Steps Resin Rink Amide Resin Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Coupling->Deprotection Repeat for each AA Washing Washing Coupling->Washing Thiol_Deprotection Thiol Deprotection Washing->Thiol_Deprotection Oxidation Disulfide Bond Formation Thiol_Deprotection->Oxidation Cleavage Cleavage & Deprotection Oxidation->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Final_Peptide L-366,763 Purification->Final_Peptide

Caption: Experimental workflow for the synthesis of L-366,763.

signaling_pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activation L366763 L-366,763 L366763->Receptor Binding & Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Hypothetical signaling pathway involving L-366,763.

References

Validation & Comparative

A Comparative Guide to Thromboxane A2 Receptor Antagonists and Recombinant Leptin Antagonist Peptides in Thrombosis Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct pharmacological strategies for the prevention of thrombosis: the antagonism of the thromboxane (B8750289) A2 receptor, exemplified by compounds such as L-366,763, and the inhibition of leptin signaling through a recombinant Leptin Antagonist Peptide (rLAPP). While direct comparative studies are unavailable, this document synthesizes existing preclinical data to evaluate their respective mechanisms of action, efficacy in experimental models, and the methodologies employed in their investigation.

Section 1: Mechanism of Action

1.1 Thromboxane A2 Receptor Antagonists (e.g., L-366,763)

Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a critical role in thrombus formation.[1][2] TXA2 exerts its effects by binding to thromboxane-prostanoid (TP) receptors on the surface of platelets and vascular smooth muscle cells.[3][4] Thromboxane A2 receptor antagonists are compounds that competitively block these receptors, thereby inhibiting the downstream signaling pathways that lead to platelet activation and aggregation.[5][6] This mechanism effectively reduces the prothrombotic state induced by TXA2.[7][8]

1.2 Recombinant Leptin Antagonist Peptide (rLAPP)

Leptin, a hormone primarily known for its role in regulating energy balance, has been identified as a prothrombotic factor.[9][10][11] Elevated leptin levels are associated with an increased risk of both arterial and venous thrombosis.[9][12][13] Leptin directly activates platelets by binding to its receptor (Ob-R), which is expressed on the platelet surface.[14][15] This interaction triggers a signaling cascade involving Janus kinase 2 (JAK2), phosphatidylinositol 3-kinase (PI3K), and phospholipase C gamma 2 (PLCγ2), ultimately leading to platelet activation, aggregation, and thromboxane generation.[14][16] A recombinant Leptin Antagonist Peptide (rLAPP) is a therapeutic concept designed to block the leptin receptor, thereby preventing leptin-induced platelet activation and its prothrombotic effects.[9][12]

Section 2: Signaling Pathways

To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways targeted by Thromboxane A2 Receptor Antagonists and rLAPP.

Thromboxane A2 Signaling Pathway in Platelet Activation AA Arachidonic Acid COX1 COX-1 AA->COX1 PGH2 PGH2 COX1->PGH2 TXAS TXA Synthase PGH2->TXAS TXA2 Thromboxane A2 TXAS->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Gq Gq Protein Activation TP_Receptor->Gq L366763 L-366,763 (TXA2 Receptor Antagonist) L366763->TP_Receptor Inhibits PLC Phospholipase C Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Platelet_Activation Platelet Activation & Aggregation Ca_PKC->Platelet_Activation Leptin Signaling Pathway in Platelet Activation Leptin Leptin Ob_R Leptin Receptor (Ob-R) Leptin->Ob_R JAK2 JAK2 Activation Ob_R->JAK2 rLAPP rLAPP (Leptin Antagonist) rLAPP->Ob_R Inhibits PI3K PI3K Activation JAK2->PI3K PLCg2 PLCγ2 Activation JAK2->PLCg2 Downstream Downstream Signaling PI3K->Downstream PLCg2->Downstream Platelet_Activation Platelet Activation & Aggregation Downstream->Platelet_Activation TXA2_Gen Thromboxane Generation Downstream->TXA2_Gen Experimental Workflow for Preclinical Thrombosis Studies Animal_Model Animal Model Selection (e.g., Rat, Mouse) Grouping Randomization into Treatment & Control Groups Animal_Model->Grouping Drug_Admin Drug Administration (e.g., L-366,763 or rLAPP) Grouping->Drug_Admin Thrombosis_Induction Induction of Thrombosis (e.g., FeCl3, Electrical Stimulation) Drug_Admin->Thrombosis_Induction Monitoring Real-time Monitoring (e.g., Blood Flow) Thrombosis_Induction->Monitoring Data_Collection Data Collection (e.g., Time to Occlusion, Thrombus Weight) Monitoring->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

References

Comparative analysis of L-366,763 and other RGD peptides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of RGD Peptides and Other Integrin Antagonists

A note on L-366,763: Extensive searches of scientific literature and chemical databases did not yield any information on a compound designated as L-366,763. Therefore, this guide provides a comparative analysis of other well-characterized RGD peptides and integrin antagonists.

This guide offers a comparative analysis of prominent antagonists targeting the Arginine-Glycine-Aspartic acid (RGD) binding site on integrins. The focus is on the cyclic RGD peptide Cilengitide and the monoclonal antibody Etaracizumab, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data.

Introduction to RGD Peptides and Integrin Targeting

The RGD tripeptide sequence is a key recognition motif for many integrins, which are transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions.[1][2] Integrins play a crucial role in various cellular processes, including adhesion, migration, proliferation, and survival.[3] Several integrin subtypes, particularly αvβ3 and αvβ5, are overexpressed on tumor cells and angiogenic endothelial cells, making them attractive targets for cancer therapy.[2][4] RGD peptides and other molecules that block RGD-integrin interactions can inhibit tumor growth and angiogenesis.[1]

Comparative Data

The following table summarizes the key characteristics and binding affinities of Cilengitide and Etaracizumab.

FeatureCilengitideEtaracizumab (MEDI-522)
Molecule Type Cyclic Pentapeptide[5]Humanized Monoclonal Antibody (IgG1)
Target Integrins αvβ3 and αvβ5[2]αvβ3
Binding Affinity (IC50) ~0.5-10 nM for αvβ3High affinity (specific IC50 not consistently reported, but acts in nM range)
Low to moderate affinity for αvβ5Not reported to bind other integrins
Mechanism of Action Competitive antagonist of the RGD binding siteBinds to the αvβ3 integrin, blocking ligand access
Key Applications Investigated in oncology, particularly for glioblastomaInvestigated for various cancers, including melanoma and prostate cancer

Signaling Pathways

Upon binding of an RGD-containing ligand, integrins cluster and activate intracellular signaling cascades. A central pathway involves the recruitment and activation of Focal Adhesion Kinase (FAK) and Src kinase. This leads to downstream signaling that regulates cell migration, proliferation, and survival.

Integrin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin FAK FAK Integrin->FAK Activates Src Src FAK->Src Recruits & Activates Downstream_Signaling Downstream Signaling (Migration, Proliferation, Survival) Src->Downstream_Signaling Phosphorylates substrates leading to RGD_Peptide RGD Peptide RGD_Peptide->Integrin Binds Cell_Adhesion_Assay Start Start Coat_Plate Coat plate with ECM protein (e.g., Vitronectin) Start->Coat_Plate Block Block non-specific binding sites Coat_Plate->Block Add_Cells Add cells with or without inhibitor (RGD peptide) Block->Add_Cells Incubate Incubate Add_Cells->Incubate Wash Wash unbound cells Incubate->Wash Quantify Quantify adherent cells Wash->Quantify End End Quantify->End Wound_Healing_Assay Start Start Cell_Monolayer Grow cells to a confluent monolayer Start->Cell_Monolayer Create_Wound Create a 'wound' in the monolayer Cell_Monolayer->Create_Wound Add_Inhibitor Add RGD peptide or control Create_Wound->Add_Inhibitor Image_T0 Image at T=0 Add_Inhibitor->Image_T0 Incubate Incubate Image_T0->Incubate Image_Tx Image at various time points (Tx) Incubate->Image_Tx Analyze Analyze wound closure Image_Tx->Analyze End End Analyze->End

References

Validating the Antiplatelet Activity of Selatogrel (formerly ACT-246475): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the investigational antiplatelet agent selatogrel, a potent and reversible P2Y12 receptor antagonist, against established antiplatelet therapies.[1][2][3][4] The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its mechanism of action, supported by experimental data and detailed protocols for validation.

Selatogrel is a novel, subcutaneously administered P2Y12 inhibitor designed for rapid and potent antiplatelet effect.[2][3][4][5] Its unique pharmacological profile suggests potential advantages in acute settings, such as a suspected acute myocardial infarction (AMI).[5][6][7][8]

Comparative Performance Data

The efficacy of an antiplatelet agent is determined by its ability to inhibit platelet aggregation and the speed at which this inhibition is achieved. The following table summarizes key performance indicators for selatogrel in comparison to standard-of-care oral antiplatelet agents, aspirin (B1665792) and clopidogrel.

Parameter Selatogrel Clopidogrel Aspirin
Target P2Y12 ReceptorP2Y12 ReceptorCyclooxygenase-1 (COX-1)
Mechanism Reversible Antagonist[2][5][9]Irreversible Antagonist[9][10][11][12]Irreversible Inhibitor
Administration Subcutaneous[2][3][5]OralOral
Onset of Action Rapid (significant inhibition within 15-30 minutes)[5][6]Slow (2-6 hours for loading dose)Rapid (within 60 minutes)
Inhibition of Platelet Aggregation (IPA) High and consistent[4][5]Variable, moderateHigh
Reversibility Yes, returns to baseline within 24 hours[4][5]No (lasts for the platelet lifespan of 7-10 days)[9]No (lasts for the platelet lifespan of 7-10 days)
Metabolism Direct-acting[9]Prodrug, requires hepatic activation[9][10][11][12]Direct-acting

Signaling Pathways in Platelet Activation

Platelet activation is a complex process involving multiple signaling pathways that converge to induce a conformational change in the glycoprotein (B1211001) IIb/IIIa receptors, leading to platelet aggregation. The diagram below illustrates the primary pathways targeted by selatogrel, clopidogrel, and aspirin.

G cluster_0 Platelet Activators cluster_1 Platelet Receptors cluster_2 Intracellular Signaling cluster_3 Platelet Response cluster_4 Drug Intervention Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 Collagen Collagen GPVI GPVI Collagen->GPVI ADP ADP P2Y12 P2Y12 ADP->P2Y12 TXA2_agonist Thromboxane A2 TP TP Receptor TXA2_agonist->TP PLC PLC Activation PAR1->PLC GPVI->PLC AC Adenylyl Cyclase P2Y12->AC inhibits GPIIbIIIa_Activation GPIIb/IIIa Activation TP->GPIIbIIIa_Activation Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Shape_Change Shape Change Ca_Mobilization->Shape_Change Degranulation Degranulation Ca_Mobilization->Degranulation Ca_Mobilization->GPIIbIIIa_Activation cAMP ↓ cAMP AC->cAMP cAMP->GPIIbIIIa_Activation inhibits Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 TXA2_synthesis Thromboxane A2 Synthesis COX1->TXA2_synthesis TXA2_synthesis->TXA2_agonist autocrine/paracrine Degranulation->ADP releases Aggregation Platelet Aggregation GPIIbIIIa_Activation->Aggregation Selatogrel Selatogrel Selatogrel->P2Y12 blocks (reversible) Clopidogrel Clopidogrel Clopidogrel->P2Y12 blocks (irreversible) Aspirin Aspirin Aspirin->COX1 inhibits

Caption: Platelet activation pathways and targets of antiplatelet drugs.

Experimental Workflow for Validation

The validation of a novel antiplatelet agent involves a series of in vitro and ex vivo experiments to characterize its efficacy and mechanism of action. The following diagram outlines a typical workflow.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Mechanism cluster_2 Phase 3: Ex Vivo Validation start Blood Collection (Healthy Donor) prp_prep Platelet-Rich Plasma (PRP) Preparation start->prp_prep lta Light Transmission Aggregometry (LTA) prp_prep->lta Treat with Drug & Agonist (e.g., ADP) flow Flow Cytometry (P-selectin, PAC-1) prp_prep->flow Treat with Drug & Agonist wb Western Blotting prp_prep->wb Prepare Platelet Lysates lta_results Determine IC₅₀ (% Inhibition vs. Concentration) lta->lta_results flow_results Quantify Platelet Activation Markers flow->flow_results wb_results Analyze Signaling Protein Phosphorylation wb->wb_results ex_vivo_start Administer Drug to Subject/Animal Model ex_vivo_blood Collect Blood Samples at Time Points ex_vivo_start->ex_vivo_blood ex_vivo_lta Ex Vivo LTA ex_vivo_blood->ex_vivo_lta ex_vivo_lta_results Assess Time Course of Inhibition ex_vivo_lta->ex_vivo_lta_results

Caption: Experimental workflow for validating antiplatelet agents.

Detailed Experimental Protocols

Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet function by measuring changes in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.[13][14][15][16]

a. Materials:

  • 3.2% sodium citrate (B86180) vacutainer tubes

  • Plastic pipettes and tubes

  • Platelet aggregometer

  • Platelet agonists (e.g., ADP, collagen, arachidonic acid)

  • Saline solution

  • Centrifuge

b. Protocol:

  • Blood Collection: Draw whole blood into 3.2% sodium citrate tubes with minimal venostasis.[13] Invert gently to mix.

  • PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[17] Carefully aspirate the upper PRP layer into a plastic tube.

  • Platelet-Poor Plasma (PPP) Preparation: Re-centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP, which will be used as a reference (100% aggregation).

  • Sample Preparation: Pipette PRP into cuvettes with a stir bar. Allow the PRP to stabilize at 37°C in the aggregometer for 5-10 minutes.

  • Baseline Reading: Set the baseline (0% aggregation) with the PRP sample. Set the 100% aggregation mark with the corresponding PPP sample.

  • Drug Incubation: Add the investigational compound (e.g., selatogrel) or vehicle control to the PRP and incubate for the desired time.

  • Agonist Addition: Add a platelet agonist (e.g., 5-20 µM ADP) to initiate aggregation.

  • Data Recording: Record the change in light transmission for 5-10 minutes. The maximum aggregation percentage is the primary endpoint.

Flow Cytometry for Platelet Activation Markers

Flow cytometry allows for the quantification of specific cell surface markers on individual platelets, providing insights into their activation state.[18][19][20][21] P-selectin (CD62P) is a protein expressed on the surface of activated platelets.[18][19][21][22]

a. Materials:

  • Whole blood or PRP

  • Fluorescently-labeled antibodies (e.g., anti-CD61-FITC for platelet identification, anti-CD62P-PE for activation)

  • Platelet agonists (e.g., ADP, thrombin)

  • Fixative solution (e.g., 1% paraformaldehyde)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

b. Protocol:

  • Sample Preparation: Dilute whole blood or PRP in PBS.

  • Drug Incubation: Add the investigational compound or vehicle control and incubate.

  • Activation: Add a platelet agonist at a submaximal concentration and incubate for 10-15 minutes at room temperature. A resting (unstimulated) sample should be included as a negative control.

  • Antibody Staining: Add the fluorescently-labeled antibodies to the samples and incubate for 20 minutes in the dark at room temperature.

  • Fixation: Add 1% paraformaldehyde to fix the platelets.

  • Data Acquisition: Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter or a platelet-specific marker like CD61.

  • Data Analysis: Quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI) within the platelet gate.

Western Blotting for Signaling Pathway Analysis

Western blotting can be used to detect changes in the phosphorylation state or expression levels of key proteins in platelet signaling pathways (e.g., VASP, Akt) following drug treatment.

a. Materials:

  • Washed platelets or PRP

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific to target protein and its phosphorylated form)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

b. Protocol:

  • Platelet Lysate Preparation: Treat washed platelets with the investigational compound and/or agonist. Centrifuge to pellet the platelets, then lyse them in ice-cold lysis buffer.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[24]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-VASP) overnight at 4°C with gentle agitation.[24]

  • Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation or expression. Normalize to a loading control like GAPDH or β-actin.

References

Unraveling the Data: A Comparative Analysis of L-366,763 and Abciximab in Platelet Aggregation Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between the investigational compound L-366,763 and the established antiplatelet drug abciximab (B1174564) is not possible at this time due to the absence of publicly available data on L-366,763. Extensive searches of scientific literature and drug development databases have yielded no information regarding the chemical structure, mechanism of action, or any preclinical or clinical efficacy data for a compound designated as L-366,763.

Therefore, this guide will focus on providing a detailed overview of the known efficacy, mechanism of action, and experimental protocols for abciximab, a well-documented glycoprotein (B1211001) IIb/IIIa inhibitor. This information can serve as a benchmark for the future evaluation of novel antiplatelet agents.

Abciximab: A Potent Inhibitor of Platelet Aggregation

Abciximab is the Fab fragment of a chimeric human-murine monoclonal antibody 7E3. It functions as a potent antiplatelet agent by targeting the glycoprotein (GP) IIb/IIIa receptor on the surface of platelets.

Mechanism of Action

Abciximab's primary mechanism involves binding to the GP IIb/IIIa receptor, which is the final common pathway for platelet aggregation.[1][2][3] This binding physically obstructs the interaction of fibrinogen and other adhesive molecules, such as von Willebrand factor, with the receptor, thereby preventing the formation of platelet aggregates.[1][4] The high affinity and slow dissociation rate of abciximab from the GP IIb/IIIa receptor result in a prolonged and potent antiplatelet effect.[5]

The signaling pathway for platelet aggregation, which is inhibited by abciximab, is depicted below.

cluster_activation Platelet Activation cluster_aggregation Platelet Aggregation cluster_inhibition Inhibition by Abciximab Agonists Thrombin, ADP, Collagen, TXA2 Receptors Agonist Receptors Agonists->Receptors Bind to Signaling Intracellular Signaling (e.g., Ca2+ mobilization) Receptors->Signaling Initiate GPIIb_IIIa_inactive Inactive GPIIb/IIIa Receptor Signaling->GPIIb_IIIa_inactive Activate GPIIb_IIIa_active Active GPIIb/IIIa Receptor GPIIb_IIIa_inactive->GPIIb_IIIa_active Conformational Change Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen Binds Aggregation Platelet Aggregation Fibrinogen->Aggregation Cross-links Platelets Abciximab Abciximab Abciximab->GPIIb_IIIa_active Blocks Binding

Platelet Aggregation Pathway and Abciximab's Point of Inhibition.

Abciximab Efficacy: Summary of Clinical Trial Data

The efficacy of abciximab has been extensively evaluated in numerous clinical trials, primarily in the setting of percutaneous coronary intervention (PCI). Below is a summary of key findings from pivotal trials.

Trial NamePatient PopulationComparatorKey Efficacy Endpoint(s)Results
EPIC High-risk patients undergoing balloon angioplastyPlaceboComposite of death, myocardial infarction (MI), or urgent revascularization at 30 daysAbciximab significantly reduced the primary endpoint.
EPILOG Patients undergoing elective or urgent PCIPlaceboComposite of death, MI, or urgent revascularization at 30 daysAbciximab demonstrated a significant reduction in the primary endpoint.
EPISTENT Patients undergoing PCI with stentingPlaceboComposite of death, MI, or urgent target vessel revascularization at 30 daysAbciximab showed a significant benefit in reducing ischemic complications.

Note: The results presented are a high-level summary. For detailed statistical data, please refer to the original publications of these trials.

Experimental Protocols for Assessing Antiplatelet Efficacy

The evaluation of antiplatelet agents like abciximab involves a series of in vitro and in vivo assays to determine their effect on platelet function.

In Vitro Platelet Aggregometry

This is a cornerstone assay to measure the extent of platelet aggregation in response to various agonists.

Objective: To quantify the inhibitory effect of a compound on platelet aggregation.

Methodology:

  • Blood Collection: Whole blood is collected from healthy human donors or the relevant animal species into tubes containing an anticoagulant (e.g., sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.

  • Platelet Count Adjustment: The platelet count in the PRP is standardized to a specific concentration.

  • Incubation: The PRP is incubated with either the test compound (e.g., abciximab) or a vehicle control for a specified period.

  • Aggregation Induction: A platelet agonist (e.g., adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin) is added to the PRP in an aggregometer.

  • Measurement: The aggregometer measures the change in light transmission through the PRP as platelets aggregate. The maximum percentage of aggregation is recorded.

Blood_Sample Whole Blood Sample Centrifugation Low-Speed Centrifugation Blood_Sample->Centrifugation PRP Platelet-Rich Plasma (PRP) Centrifugation->PRP Incubation Incubate with Abciximab or Vehicle PRP->Incubation Aggregometer Add Agonist in Aggregometer Incubation->Aggregometer Measurement Measure Light Transmission (% Aggregation) Aggregometer->Measurement

Workflow for In Vitro Platelet Aggregometry.
In Vivo Thrombosis Models

Animal models are crucial for assessing the antithrombotic efficacy of a compound in a physiological setting.

Objective: To evaluate the ability of a compound to prevent or reduce thrombus formation in a living organism.

Common Model: Ferric Chloride-Induced Arterial Thrombosis

Methodology:

  • Animal Preparation: An appropriate animal model (e.g., mouse, rat, or rabbit) is anesthetized, and a major artery (e.g., carotid or femoral artery) is surgically exposed.

  • Drug Administration: The test compound (e.g., abciximab) or vehicle is administered intravenously or via another appropriate route.

  • Thrombus Induction: A piece of filter paper saturated with ferric chloride solution is applied to the surface of the exposed artery for a defined period. This induces oxidative injury to the vessel wall, triggering thrombus formation.

  • Blood Flow Monitoring: Blood flow in the artery is continuously monitored using a Doppler flow probe.

  • Endpoint Measurement: The primary endpoint is typically the time to vessel occlusion (cessation of blood flow) or the size and weight of the resulting thrombus after a set duration.

Conclusion

While a direct comparative guide between L-366,763 and abciximab cannot be provided due to the lack of information on L-366,763, the established profile of abciximab serves as a valuable reference for the field of antiplatelet therapy. The well-defined mechanism of action, extensive clinical data, and standardized experimental protocols for abciximab provide a robust framework for the evaluation and comparison of new chemical entities targeting platelet aggregation. Future research on novel compounds should aim to generate a similarly comprehensive dataset to allow for meaningful and objective comparisons.

References

Cross-Reactivity Profile of L-366,763: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative overview of the integrin antagonist L-366,763, with a focus on its cross-reactivity with various integrin subtypes. Due to the limited availability of public data specifically detailing a broad cross-reactivity panel for L-366,763, this guide will focus on its known primary target and the methodologies used to assess integrin selectivity, providing a framework for comparative analysis.

Executive Summary

Comparative Data on Integrin Binding Affinity

A comprehensive analysis of an integrin antagonist's selectivity involves determining its binding affinity (typically measured as IC50 or Ki values) against a panel of different integrin subtypes. While specific data for L-366,763 is not available, the following table illustrates how such a comparative analysis would be presented.

Integrin SubtypeL-366,763 IC50 (nM)Alternative Compound 1 IC50 (nM)Alternative Compound 2 IC50 (nM)
αvβ1Data not available
αvβ3Data not available
αvβ5Data not available
αvβ6Data not available
αvβ8Data not available
α5β1Data not available
αIIbβ3Data not available
αLβ2Data not available
αMβ2Data not available
αXβ2Data not available

Note: The absence of specific IC50 values for L-366,763 highlights a gap in publicly accessible data.

Experimental Protocols for Assessing Integrin Cross-Reactivity

The determination of an antagonist's cross-reactivity profile is crucial for predicting its potential off-target effects. The following outlines a standard experimental workflow for assessing the binding affinity of a compound like L-366,763 to various integrins.

Solid-Phase Ligand Binding Assay

This is a common in vitro method to determine the inhibitory concentration (IC50) of a compound for a specific integrin-ligand interaction.

Protocol:

  • Coating: 96-well microtiter plates are coated with an extracellular matrix (ECM) protein that is a known ligand for the integrin of interest (e.g., vitronectin for αvβ3, fibronectin for α5β1).

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: A fixed concentration of purified integrin protein is added to the wells along with varying concentrations of the test compound (e.g., L-366,763).

  • Incubation: The plate is incubated to allow for competitive binding between the test compound and the coated ligand for the integrin.

  • Washing: Unbound integrin and test compound are washed away.

  • Detection: The amount of bound integrin is quantified using a primary antibody specific for the integrin, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for colorimetric detection.

  • Data Analysis: The absorbance is measured, and the IC50 value is calculated as the concentration of the test compound that inhibits 50% of the integrin binding to its ligand.

Experimental Workflow Diagram

experimental_workflow cluster_plate_prep Plate Preparation cluster_binding_assay Binding Assay cluster_detection Detection & Analysis ECM_Coating Coat Plate with ECM Ligand Blocking Block Non-specific Binding Sites ECM_Coating->Blocking Add_Components Add Purified Integrin & Test Compound Blocking->Add_Components Incubation Incubate for Competitive Binding Add_Components->Incubation Washing Wash Unbound Components Incubation->Washing Primary_Ab Add Primary Antibody Washing->Primary_Ab Secondary_Ab Add Enzyme-linked Secondary Antibody Primary_Ab->Secondary_Ab Substrate Add Substrate & Measure Absorbance Secondary_Ab->Substrate Analysis Calculate IC50 Substrate->Analysis

Caption: Workflow for a solid-phase integrin binding assay.

Integrin Signaling and the Importance of Selectivity

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. Upon ligand binding, they trigger intracellular signaling cascades that regulate cell proliferation, survival, migration, and differentiation. The specificity of an integrin antagonist is critical because cross-reactivity with other integrins can lead to unintended biological effects.

For instance, αvβ3 is often upregulated in tumor angiogenesis and metastasis, making it a target for cancer therapy. An antagonist highly selective for αvβ3 would ideally inhibit these processes with minimal impact on the physiological functions of other integrins, such as αIIbβ3 which is crucial for platelet aggregation and hemostasis.

Simplified Integrin Signaling Pathway

integrin_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ECM ECM Ligand Integrin Integrin (e.g., αvβ3) ECM->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K Cellular_Response Cellular Response (Proliferation, Migration, Survival) Ras->Cellular_Response PI3K->Cellular_Response

Caption: A simplified overview of a common integrin signaling pathway.

Head-to-Head Comparison: L-366,763 and Tirofiban as GPIIb/IIIa Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of available data on the Glycoprotein (B1211001) IIb/IIIa inhibitors L-366,763 and Tirofiban (B1683177) for researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a detailed comparison of two Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonists: L-366,763 and tirofiban. Extensive searches for publicly available scientific literature and experimental data have revealed that while tirofiban is a well-documented and clinically approved antiplatelet agent, there is a notable absence of information regarding a compound specifically identified as L-366,763 in the public domain. It is plausible that "L-366,763" represents an internal research and development code, potentially for a compound that was not advanced to clinical trials or for which data has not been publicly disclosed. One Merck-developed compound, tirofiban, is also identified by the internal code L-700,462.

Given the lack of data for a direct head-to-head comparison, this guide will focus on providing a comprehensive overview of the available experimental data, mechanism of action, and relevant protocols for tirofiban. This information will serve as a valuable resource for researchers working on GPIIb/IIIa antagonists and in the broader field of antiplatelet therapy.

Tirofiban: A Detailed Profile

Tirofiban is a non-peptide, small molecule antagonist of the platelet GPIIb/IIIa receptor.[1] It functions as a reversible inhibitor of this receptor, preventing the binding of fibrinogen and von Willebrand factor, which are crucial steps in the final common pathway of platelet aggregation.[2] Developed by Merck, tirofiban is marketed under the trade name Aggrastat® and is used clinically to reduce the risk of thrombotic cardiovascular events in patients with non-ST elevation acute coronary syndrome (NSTE-ACS).[3]

Mechanism of Action

The GPIIb/IIIa receptor is an integrin found on the surface of platelets. Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to its ligands, primarily fibrinogen. Fibrinogen, a dimeric molecule, can then bridge adjacent platelets, leading to the formation of a platelet aggregate or thrombus.

Tirofiban mimics the arginine-glycine-aspartic acid (RGD) sequence present in fibrinogen and other ligands of the GPIIb/IIIa receptor.[3] By competitively binding to the receptor, tirofiban blocks the attachment of fibrinogen and von Willebrand factor, thereby inhibiting platelet aggregation induced by any agonist.

Below is a diagram illustrating the platelet aggregation signaling pathway and the inhibitory action of tirofiban.

cluster_platelet Platelet Agonist Platelet Agonist (e.g., ADP, Thrombin, Collagen) Receptor Agonist Receptor Agonist->Receptor Binds Activation Platelet Activation (Inside-Out Signaling) Receptor->Activation GPIIb_IIIa_inactive Inactive GPIIb/IIIa Receptor Activation->GPIIb_IIIa_inactive Conformational Change GPIIb_IIIa_active Active GPIIb/IIIa Receptor GPIIb_IIIa_inactive->GPIIb_IIIa_active Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen Binds Aggregation Platelet Aggregation Fibrinogen->Aggregation Bridges Platelets Tirofiban Tirofiban Tirofiban->GPIIb_IIIa_active Blocks Binding

Figure 1. Mechanism of action of tirofiban in inhibiting platelet aggregation.

Quantitative Data for Tirofiban

The following table summarizes key in vitro efficacy parameters for tirofiban from available studies. These values are crucial for understanding the potency of tirofiban in inhibiting platelet function.

ParameterValueSpeciesAgonistAssayReference
IC50 ~37 nmol/LHumanNot SpecifiedPlatelet Aggregation
EC50 ~24 nmol/LHumanNot SpecifiedGPIIb/IIIa Binding
IC50 ~580 nmol/LHumanNot SpecifiedPlatelet Adhesion to Fibrin
Concentration for <10% Platelet Aggregation 25 ng/mLHuman (with renal insufficiency)ADP (20 µM)Light Transmission Aggregometry

Experimental Protocols

A standard method for evaluating the efficacy of GPIIb/IIIa antagonists is the in vitro platelet aggregation assay using Light Transmission Aggregometry (LTA).

Protocol: In Vitro Platelet Aggregation Inhibition Assay using Light Transmission Aggregometry (LTA)

1. Objective: To determine the concentration-dependent inhibitory effect of a test compound (e.g., tirofiban) on platelet aggregation induced by an agonist (e.g., Adenosine Diphosphate - ADP).

2. Materials:

  • Freshly drawn human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10 days.

  • Anticoagulant: 3.2% or 3.8% sodium citrate (B86180).

  • Platelet agonist: Adenosine Diphosphate (ADP) stock solution (e.g., 1 mM). Working solutions are prepared by diluting the stock in saline.

  • Test compound: Tirofiban or other inhibitors at various concentrations.

  • Phosphate-buffered saline (PBS).

  • Light Transmission Aggregometer.

  • Aggregometer cuvettes with stir bars.

  • Centrifuge.

  • Pipettes.

3. Methods:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood into tubes containing sodium citrate (9 parts blood to 1 part citrate).

    • To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the centrifuge brake off.

    • Carefully aspirate the upper PRP layer and transfer it to a separate polypropylene (B1209903) tube.

    • To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes at room temperature.

    • Aspirate the PPP supernatant and transfer to a separate tube. PPP will be used to set the 100% aggregation baseline.

    • Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 108 platelets/mL) using autologous PPP.

  • Platelet Aggregation Assay:

    • Pre-warm the PRP and PPP samples to 37°C.

    • Calibrate the aggregometer by setting the baseline (0% aggregation) with PRP and the 100% aggregation point with PPP.

    • Pipette a specific volume of the adjusted PRP into the aggregometer cuvettes containing a stir bar.

    • Add the test compound (e.g., tirofiban at various final concentrations) or vehicle control (e.g., saline) to the PRP and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring (typically 900-1200 rpm).

    • Initiate platelet aggregation by adding a fixed concentration of ADP (e.g., 5-20 µM final concentration).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

4. Data Analysis:

  • The maximum percentage of platelet aggregation is determined for each concentration of the test compound.

  • The percentage of inhibition is calculated relative to the vehicle control.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation response) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Below is a workflow diagram for the described platelet aggregation assay.

cluster_workflow Platelet Aggregation Assay Workflow Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (150-200 x g) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (1500-2000 x g) Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count in PRP with PPP PRP->Adjust PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Aggregometer Aggregometer Setup Adjust->Aggregometer Incubate Incubate PRP with Test Compound/Vehicle Aggregometer->Incubate Agonist Add Agonist (ADP) Incubate->Agonist Record Record Aggregation Agonist->Record Analyze Data Analysis (IC50) Record->Analyze

Figure 2. Experimental workflow for the platelet aggregation inhibition assay.

Conclusion

While a direct comparative analysis of L-366,763 and tirofiban is not feasible due to the absence of public data on L-366,763, this guide provides a thorough examination of tirofiban as a potent and clinically relevant GPIIb/IIIa antagonist. The provided data on its mechanism of action, in vitro efficacy, and a detailed experimental protocol for assessing its activity offer a valuable resource for researchers in the field of antiplatelet drug discovery and development. Future disclosures or publications may shed light on the identity and properties of L-366,763, which would then allow for a direct comparison. Until then, tirofiban remains a key benchmark compound in the class of small molecule GPIIb/IIIa inhibitors.

References

L-366,763 in Focus: A Comparative Guide to Fibrinogen Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiplatelet therapy, the fibrinogen receptor, integrin αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa or GPIIb/IIIa), stands out as a pivotal target for preventing arterial thrombosis. Antagonists of this receptor effectively block the final common pathway of platelet aggregation, making them potent therapeutic agents. This guide provides a detailed comparison of L-366,763, a non-peptide fibrinogen antagonist, with other key antagonists, offering researchers and drug development professionals a comprehensive reference based on available experimental data.

Comparative Analysis of Fibrinogen Antagonists

The following table summarizes the key pharmacological parameters of prominent fibrinogen antagonists. These compounds, while sharing a common target, exhibit differences in their chemical nature, binding kinetics, and potency.

CompoundTypeMechanism of ActionBinding Affinity (Ki/Kd)IC50 (Platelet Aggregation)
L-366,763 Non-peptide mimeticSelective, competitive antagonist of the αIIbβ3 receptor.Data not availableData not available
Tirofiban Non-peptide, tyrosine derivativeReversible, competitive antagonist of the αIIbβ3 receptor.[1]~15 nM (Kd)[1]~37 nM[1]
Eptifibatide Cyclic heptapeptideReversible, competitive antagonist of the αIIbβ3 receptor.[1]~120 nM (Kd)[1]0.11-0.22 µg/mL (ADP-induced)
Abciximab Monoclonal antibody (Fab fragment)Non-competitive antagonist, binds to the αIIbβ3 receptor causing steric hindrance.[1]~5-11 nM (Kd)[1]1.25-2.3 µg/mL (ADP-induced)

Signaling Pathway of Platelet Aggregation and Antagonist Intervention

The process of platelet aggregation is a complex cascade of events culminating in the activation of the αIIbβ3 receptor and its binding to fibrinogen. Fibrinogen antagonists intervene at this critical step.

G cluster_0 Platelet Activation cluster_1 Fibrinogen Receptor Activation cluster_2 Platelet Aggregation Agonist Agonists (Thrombin, ADP, Collagen) Receptor Platelet Surface Receptors Agonist->Receptor Signaling Intracellular Signaling (Ca2+ mobilization, etc.) Receptor->Signaling GPIIbIIIa_inactive Inactive αIIbβ3 Signaling->GPIIbIIIa_inactive Inside-Out Signaling GPIIbIIIa_active Active αIIbβ3 GPIIbIIIa_inactive->GPIIbIIIa_active Conformational Change Fibrinogen Fibrinogen Crosslinking Platelet Cross-linking Fibrinogen->Crosslinking Binds to Active αIIbβ3 Aggregation Platelet Aggregation Crosslinking->Aggregation Antagonists Fibrinogen Antagonists (L-366,763, Tirofiban, Eptifibatide, Abciximab) Antagonists->Fibrinogen Blocks Binding

Fibrinogen-mediated platelet aggregation pathway and antagonist intervention.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of fibrinogen antagonists.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit platelet aggregation in vitro.

Objective: To determine the concentration of the antagonist required to inhibit platelet aggregation by 50% (IC50).

Principle: Platelet-rich plasma (PRP) is a suspension of platelets in plasma. When a platelet agonist is added, platelets aggregate, and the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is measured by an aggregometer.

Procedure:

  • Blood Collection: Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate.

  • PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference for 100% light transmission.

  • Assay Setup:

    • Place a cuvette with PRP into the aggregometer and adjust the baseline to 0% light transmission.

    • Place a cuvette with PPP into the aggregometer and set the 100% light transmission reference.

  • Inhibition Measurement:

    • Pre-incubate PRP with various concentrations of the test compound (e.g., L-366,763) or a vehicle control for a specified time at 37°C with stirring.

    • Add a platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP), to induce aggregation.

    • Record the maximum aggregation percentage over a set period (e.g., 5-10 minutes).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

G Start Start: Collect Whole Blood (Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (200g, 10-15 min) Start->Centrifuge1 Centrifuge2 High-Speed Centrifugation (2000g, 15 min) Start->Centrifuge2 PRP Isolate Platelet-Rich Plasma (PRP) Centrifuge1->PRP Aggregometer Set up Aggregometer: PRP (0% T), PPP (100% T) PRP->Aggregometer PPP Isolate Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Aggregometer Incubate Pre-incubate PRP with Antagonist or Vehicle Aggregometer->Incubate AddAgonist Add Platelet Agonist (e.g., ADP) Incubate->AddAgonist Measure Measure Light Transmission (Aggregation %) AddAgonist->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Workflow for Platelet Aggregation Assay.
Fibrinogen Binding Assay (Flow Cytometry)

This assay directly measures the binding of fibrinogen to the αIIbβ3 receptor on platelets.

Objective: To determine the ability of an antagonist to inhibit the binding of labeled fibrinogen to activated platelets.

Principle: Platelets are activated to expose the fibrinogen binding sites on the αIIbβ3 receptor. Fluorescently labeled fibrinogen is then added, and the amount of fibrinogen bound to the platelet surface is quantified using a flow cytometer. The inhibitory effect of a compound is measured by the reduction in fluorescence intensity.

Procedure:

  • Blood Sample: Use whole blood collected in an appropriate anticoagulant or prepared washed platelets.

  • Incubation with Antagonist: Incubate the blood or washed platelet suspension with various concentrations of the test compound or vehicle control.

  • Platelet Activation: Add a platelet agonist (e.g., ADP or thrombin receptor activating peptide - TRAP) to activate the platelets and induce a conformational change in the αIIbβ3 receptor.

  • Fibrinogen Binding: Add fluorescein (B123965) isothiocyanate (FITC)-labeled fibrinogen to the mixture and incubate to allow binding to the activated receptors.

  • Staining and Fixation: Add a fluorescently labeled antibody against a platelet-specific marker (e.g., CD41) to identify the platelet population. Fix the cells with paraformaldehyde.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the platelet population based on forward scatter, side scatter, and the platelet-specific marker.

  • Data Analysis: Determine the mean fluorescence intensity (MFI) of the FITC-fibrinogen signal for the platelet population in each sample. Calculate the percentage of inhibition of fibrinogen binding for each concentration of the antagonist and determine the IC50 value.

G Start Start: Prepare Washed Platelets or use Whole Blood Incubate Incubate Platelets with Antagonist or Vehicle Start->Incubate Activate Activate Platelets with Agonist (e.g., ADP) Incubate->Activate Bind Add FITC-labeled Fibrinogen Activate->Bind StainFix Stain with Platelet Marker (e.g., CD41) and Fix Bind->StainFix Flow Acquire on Flow Cytometer StainFix->Flow Analyze Gate on Platelet Population and Analyze MFI Flow->Analyze End End: Calculate % Inhibition Analyze->End

Workflow for Fibrinogen Binding Assay.

Conclusion

L-366,763 represents a key non-peptide scaffold in the development of fibrinogen antagonists. While specific quantitative data for this compound remains elusive in readily available literature, its role as a selective αIIbβ3 antagonist places it within a critical class of antiplatelet agents. The comparative data for Tirofiban, Eptifibatide, and Abciximab highlight the diverse approaches to targeting the fibrinogen receptor, from small molecules to monoclonal antibodies, each with a distinct pharmacological profile. The provided experimental protocols offer a standardized framework for the in-vitro evaluation and comparison of these and novel fibrinogen antagonists, ensuring robust and reproducible data for future research and development in this important therapeutic area.

References

A Comparative Analysis of Aspirin's Effect on Bleeding Time

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the field of pharmacology and drug development, understanding the effects of compounds on hemostasis is critical. While the compound L-366,763 was initially proposed for this comparative guide, a comprehensive literature search did not yield sufficient data regarding its effects on bleeding time. Therefore, this guide will focus on a well-documented and widely studied compound, Aspirin (B1665792), and compare its effects on bleeding time with other relevant agents. This comparison is supported by experimental data to provide researchers, scientists, and drug development professionals with a thorough understanding of these effects.

Quantitative Data Summary

The following table summarizes the effects of Aspirin and other antiplatelet agents on bleeding time, providing a quantitative comparison of their impact.

Drug/AgentDosageBaseline Bleeding Time (mean ± SD)Post-treatment Bleeding Time (mean ± SD)Method
Aspirin (ASA) 325 mg (single dose)5.2 ± 1.4 minutes7.3 ± 1.9 minutesTemplate
Aspirin (ASA) 600 mg3.5 ± 1 minutes6.3 ± 1.4 minutesTemplate
Indomethacin Not Specified3.6 minutes (mean)8.7 minutes (mean)Not Specified
Ticlopidine 250 mg twice daily (7 days)Not SpecifiedSignificantly higher than AspirinSurgicut
Placebo Not Applicable5.2 ± 1.4 minutesNo significant changeTemplate

Experimental Protocols

The data presented in this guide is primarily derived from studies employing standardized methods for determining bleeding time. The two most common methods are the Duke's method and the Ivy method.

Duke's Method

The Duke's method involves the following steps:

  • The earlobe or fingertip is cleansed with alcohol and allowed to dry.

  • A sterile lancet is used to make a puncture about 3-4 mm deep.

  • A stopwatch is started at the moment of the puncture.

  • Every 30 seconds, the blood is gently blotted with filter paper, without touching the wound itself.

  • The time is recorded when bleeding ceases, indicated by the absence of a blood spot on the filter paper.[1][2][3][4][5]

Ivy Method

The Ivy method is considered more standardized and involves the following procedure:

  • A blood pressure cuff is placed on the upper arm and inflated to 40 mmHg.[1][5][6][7]

  • A site on the volar surface of the forearm, devoid of visible veins, is cleansed with alcohol.

  • A sterile, standardized device is used to make a shallow incision of a specific length and depth (e.g., 10 mm long and 1 mm deep).[6][8]

  • A stopwatch is started at the time of the incision.

  • Every 30 seconds, the blood is blotted with filter paper.

  • The time from the incision until the cessation of bleeding is recorded as the bleeding time.[6]

Signaling Pathway

Aspirin exerts its effect on bleeding time primarily by inhibiting the cyclooxygenase-1 (COX-1) enzyme in platelets. This irreversible inhibition prevents the synthesis of thromboxane (B8750289) A2, a potent promoter of platelet aggregation.[9][10][11][12][13] The following diagram illustrates this signaling pathway.

Aspirin_Mechanism_of_Action cluster_platelet Platelet Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 Cyclooxygenase-1 (COX-1) Arachidonic_Acid->COX1 Prostaglandin_H2 Prostaglandin H2 COX1->Prostaglandin_H2 Thromboxane_Synthase Thromboxane Synthase Prostaglandin_H2->Thromboxane_Synthase Thromboxane_A2 Thromboxane A2 Thromboxane_Synthase->Thromboxane_A2 Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Promotes Aspirin Aspirin Aspirin->COX1 Irreversibly Inhibits

Caption: Mechanism of Aspirin's Antiplatelet Effect.

This guide provides a comparative overview of the effects of Aspirin on bleeding time, supported by quantitative data and detailed experimental methodologies. The visualization of the signaling pathway further clarifies the mechanism of action, offering valuable insights for researchers and professionals in drug development.

References

Unraveling the Species-Specific Effects of Non-Peptide Oxytocin Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the available preclinical data for L-368,899, a potent non-peptide oxytocin (B344502) receptor antagonist, reveals nuances in its pharmacological profile across different species. While specific data for L-366,763 is not publicly available, the closely related compound L-368,899, a successor to the lead structure L-366,509, offers valuable insights into the reproducibility of effects for this class of molecules.

This guide provides a comparative analysis of the available in vitro and in vivo data for L-368,899, focusing on its receptor binding affinity, potency, and pharmacokinetic properties in various animal models and humans. This information is critical for researchers and drug development professionals investigating the therapeutic potential of oxytocin receptor antagonists.

Quantitative Data Summary

The following tables summarize the key quantitative data available for L-368,899 across different species, providing a basis for understanding its comparative pharmacology.

Table 1: In Vitro Potency of L-368,899 at the Oxytocin Receptor

SpeciesTissue/Cell LineParameterValueReference
RatUterusIC508.9 nM[1]
HumanUterusIC5026 nM[1]

Table 2: Pharmacokinetic Parameters of L-368,899

SpeciesDoseRouteT1/2Plasma ClearanceOral BioavailabilityReference
Rat (female)5 mg/kgOral~2 hr23-36 ml/min/kg14%[1][2]
Rat (male)5 mg/kgOral~2 hr23-36 ml/min/kg18%[1][2]
Rat (male)25 mg/kgOral~2 hr23-36 ml/min/kg41%[1][2]
Dog (female)5 mg/kgOral~2 hr23-36 ml/min/kg17%[2]
Dog (female)33 mg/kgOral~2 hr23-36 ml/min/kg41%[2]

Experimental Protocols

A detailed understanding of the methodologies employed in the cited studies is crucial for interpreting the comparative data.

In Vitro Potency Assay (Uterine Tissue)

The inhibitory potency of L-368,899 on oxytocin-induced uterine contractions was determined using isolated uterine tissues from rats and humans.

Protocol:

  • Tissue Preparation: Uterine tissues were obtained and prepared in a suitable physiological buffer.

  • Contraction Induction: Oxytocin was added to the tissue bath to induce uterine contractions, which were recorded using a force transducer.

  • Antagonist Application: Increasing concentrations of L-368,899 were added to the bath to determine the concentration required to inhibit the oxytocin-induced contractions by 50% (IC50).

  • Data Analysis: Concentration-response curves were generated to calculate the IC50 values.

Pharmacokinetic Studies in Rats and Dogs

The pharmacokinetic profile of L-368,899 was evaluated in both rats and dogs following intravenous and oral administration.

Protocol:

  • Animal Models: Studies were conducted in both female and male rats and female dogs.

  • Drug Administration: L-368,899 was administered intravenously (iv) or orally (po) at various doses.

  • Blood Sampling: Blood samples were collected at predetermined time points after drug administration.

  • Plasma Concentration Analysis: The concentration of L-368,899 in plasma samples was quantified using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: Key parameters such as half-life (T1/2), plasma clearance, and oral bioavailability were calculated from the plasma concentration-time data.

Visualizing the Mechanism and Workflow

To further elucidate the context of this research, the following diagrams illustrate the general signaling pathway of oxytocin receptor antagonists and a typical experimental workflow for their evaluation.

Oxytocin_Signaling_Pathway cluster_cell Myometrial Cell OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Contraction Uterine Contraction Ca_release->Contraction Leads to L368899 L-368,899 L368899->OTR Blocks

Caption: Oxytocin receptor antagonist signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Comparison receptor_binding Receptor Binding Assays (Determine Ki) functional_assay Functional Assays (e.g., Uterine Contraction, Determine IC50) receptor_binding->functional_assay pk_studies Pharmacokinetic Studies (Rat, Dog, etc.) functional_assay->pk_studies efficacy_models Efficacy Models (e.g., Preterm Labor Model) pk_studies->efficacy_models toxicology Toxicology Studies efficacy_models->toxicology data_analysis Analyze PK/PD Data toxicology->data_analysis species_comparison Compare Effects Across Species data_analysis->species_comparison

Caption: Preclinical evaluation workflow for oxytocin antagonists.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for L-366763

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for L-366763 could not be located. In the absence of an SDS, this compound must be handled and disposed of with the assumption that it is hazardous. The following procedures are based on general best practices for the disposal of research-grade organic chemicals and quinazolinone derivatives. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Immediate Safety and Handling Information

Researchers, scientists, and drug development professionals must prioritize safety when handling any chemical for which detailed hazard information is unavailable. L-366763 has been identified as a quinazolinone derivative, a class of compounds with a wide range of biological activities.[1][2][3][4] Some quinazolinone derivatives are known to have potent physiological effects.[1][2][3][4] Therefore, it is crucial to minimize exposure.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: Wear a lab coat.

  • Respiratory Protection: Use a fume hood to avoid inhalation of any dust or vapors.

Quantitative Data Summary

In the absence of specific data for L-366763, general guidelines for laboratory chemical waste should be strictly followed.

ParameterGuidelineCitation
pH of Aqueous Waste If neutralization is a part of the experimental workup, aim for a pH between 6 and 9 before designating it as chemical waste. Do not dispose of down the drain.[5]
Container Size Do not collect chemical waste in containers larger than 4 liters without prior approval from your institution's EHS.[6]
Storage Limit Do not store more than 10 gallons of hazardous waste in your laboratory.[7]
Halogen Content If L-366763 or solvents used with it contain halogens (F, Cl, Br, I), it must be segregated as halogenated organic waste.[8]

Experimental Protocol: Proper Disposal of L-366763

The following is a step-by-step methodology for the safe disposal of L-366763 and associated waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid L-366763 waste, including contaminated personal protective equipment (gloves, etc.), in a dedicated, leak-proof, and chemically compatible container.

    • Ensure the container is clearly labeled as "Hazardous Waste."

  • Liquid Waste:

    • Collect liquid waste containing L-366763 in a separate, leak-proof, and chemically compatible container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS.

    • If the solvents used are halogenated, the waste must be labeled as "Halogenated Organic Waste."[8]

  • Sharps Waste:

    • Any sharps (needles, razor blades, contaminated broken glass) must be disposed of in an approved, puncture-resistant sharps container labeled for chemical contamination.[6][9]

2. Labeling of Waste Containers:

  • All waste containers must be labeled with the words "Hazardous Waste."[6]

  • The label must include the full chemical name: "L-366763 (Quinazolinone derivative)."

  • List all components of the waste, including solvents and their approximate concentrations.

  • Indicate the date when the waste was first added to the container (accumulation start date).

3. Storage of Chemical Waste:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Keep containers securely closed at all times, except when adding waste.[7]

  • Use secondary containment for all liquid waste to prevent spills.[7]

  • Store waste away from incompatible materials.

4. Arranging for Disposal:

  • Once a waste container is full, or if it has been in storage for an extended period (typically not to exceed one year), arrange for a pickup by your institution's EHS or a licensed hazardous waste disposal company.[6]

  • Complete any required chemical waste removal forms as per your institution's procedures.

5. Spill Management:

  • In the event of a spill, treat the spilled material and any cleanup materials (e.g., absorbent pads) as hazardous waste and dispose of them accordingly.

Visual Guidance for Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of a research chemical like L-366763, for which a specific SDS is unavailable.

A Start: Need to dispose of L-366763 waste B Is a specific SDS available? A->B C Follow specific disposal instructions in the SDS. B->C Yes D Treat as hazardous waste. Follow general lab safety protocols. B->D No E Segregate waste by type: solid, liquid (halogenated/ non-halogenated), sharps. D->E F Label container clearly: 'Hazardous Waste', chemical name, components, date. E->F G Store in a designated satellite accumulation area with secondary containment. F->G H Arrange for pickup by EHS or a licensed disposal company. G->H

References

Essential Safety and Handling Protocol for L 366763

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety and logistical information for the handling and disposal of L 366763. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense against chemical exposure.[1] The selection of PPE should be based on a thorough hazard assessment of the specific tasks to be performed. Below is a summary of recommended PPE for handling this compound, based on general laboratory safety principles.

Protection TypeRecommended EquipmentJustification & Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.[1]Protects against splashes and airborne particles. Ensure eyewear fits properly.[1] For tasks with a high risk of splashing, a face shield should be used in addition to goggles.
Skin and Body Protection Chemical-resistant laboratory coat or coveralls.Provides a barrier against skin contact. Contaminated clothing should be removed immediately and laundered before reuse.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Protects hands from direct contact. Gloves should be inspected for cuts or holes before each use and replaced if compromised.[1] The choice of glove material should be based on the specific chemical properties of this compound.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate or if aerosols are generated.[4]Prevents inhalation of dust, vapors, or mists. The type of respirator should be selected based on the potential airborne concentration and form of the chemical.[4]

Operational and Disposal Plans

A structured workflow is critical to ensure safety and minimize contamination. The following diagram outlines the key steps for handling this compound from preparation to disposal.

G Workflow for Handling this compound prep Preparation - Review SDS - Assemble PPE - Prepare workspace handling Handling & Use - Weighing/measuring - Performing experiment prep->handling decontamination Decontamination - Clean workspace - Decontaminate equipment handling->decontamination waste Waste Disposal - Segregate waste - Label container - Store in designated area decontamination->waste ppe_removal PPE Removal - Remove in correct order - Dispose of single-use items waste->ppe_removal hygiene Personal Hygiene - Wash hands thoroughly ppe_removal->hygiene

Workflow for handling hazardous chemicals.

Experimental Protocols: Step-by-Step Guidance

1. Preparation:

  • Review Safety Data Sheet (SDS): Before handling this compound, thoroughly review its SDS to understand its specific hazards.

  • Assemble PPE: Based on the SDS, gather all necessary PPE as outlined in the table above. Ensure all PPE is in good condition.[5]

  • Prepare Workspace: Ensure the work area is clean, uncluttered, and located in a well-ventilated space, preferably within a chemical fume hood. Have spill control materials readily available.

2. Handling and Use:

  • Weighing and Measuring: When weighing or measuring this compound, use techniques that minimize the generation of dust or aerosols.

  • Performing the Experiment: Handle the substance with care, avoiding direct contact with skin, eyes, and clothing.[6] Use tools and equipment that are compatible with the chemical.

3. Decontamination:

  • Clean Workspace: After the experiment is complete, decontaminate the work surface with an appropriate cleaning agent.

  • Decontaminate Equipment: Clean all reusable equipment that came into contact with this compound according to established laboratory procedures.

4. Waste Disposal:

  • Segregate Waste: Dispose of all waste contaminated with this compound in a designated, properly labeled hazardous waste container.[2]

  • Container Management: Keep the waste container closed when not in use and store it in a designated, secure area.

5. PPE Removal and Personal Hygiene:

  • Proper Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.

  • Hand Washing: After removing all PPE, wash your hands thoroughly with soap and water.[2][3] This is a critical step to prevent accidental exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L 366763
Reactant of Route 2
L 366763

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.